Epoxyquinomicin A
Description
This compound has been reported in Amycolatopsis sulphurea and Amycolatopsis with data available.
isolated from Amycolatopsis; structure in first source
Structure
2D Structure
3D Structure
Properties
CAS No. |
175448-31-4 |
|---|---|
Molecular Formula |
C14H10ClNO6 |
Molecular Weight |
323.68 g/mol |
IUPAC Name |
3-chloro-2-hydroxy-N-[(1S,6R)-6-(hydroxymethyl)-2,5-dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]benzamide |
InChI |
InChI=1S/C14H10ClNO6/c15-7-3-1-2-6(10(7)19)13(21)16-8-4-9(18)14(5-17)12(22-14)11(8)20/h1-4,12,17,19H,5H2,(H,16,21)/t12-,14+/m1/s1 |
InChI Key |
WJXATQQNIQELOK-OCCSQVGLSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)O)C(=O)NC2=CC(=O)[C@]3([C@@H](C2=O)O3)CO |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)O)C(=O)NC2=CC(=O)C3(C(C2=O)O3)CO |
Synonyms |
epoxyquinomicin A |
Origin of Product |
United States |
Foundational & Exploratory
Epoxyquinomicin A: A Technical Guide to its Natural Source, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxyquinomicin A is a member of the epoxyquinone class of natural products, a group of compounds known for their diverse and potent biological activities. Isolated from a rare actinomycete, this molecule has garnered interest for its unique chemical structure and potential therapeutic applications. This technical guide provides an in-depth overview of the natural source of this compound, detailed experimental protocols for its production and isolation, its biological activities with a focus on its mechanism of action, and a putative biosynthetic pathway.
Natural Source and Fermentation
This compound is a secondary metabolite produced by the actinomycete strain MK299-95F4, which has been identified as being closely related to Amycolatopsis sulphurea.[1] This strain was originally isolated from a soil sample, a common environmental niche for actinomycetes, which are prolific producers of antibiotics and other bioactive compounds.
Fermentation Protocol
The production of this compound can be achieved through submerged fermentation of Amycolatopsis sp. MK299-95F4. The following is a generalized protocol based on typical actinomycete fermentation for the production of secondary metabolites.
1.1.1. Culture Media and Conditions
A two-stage fermentation process is typically employed, involving a seed culture followed by a production culture to ensure robust growth and optimal yield of the target compound.
| Parameter | Seed Culture | Production Culture |
| Medium Composition | ||
| Soluble Starch | 2.0% | 2.0% |
| Glucose | 1.0% | - |
| Glycerol | - | 2.0% |
| Soy Bean Meal | 1.0% | 1.5% |
| Yeast Extract | 0.2% | 0.3% |
| CaCO₃ | 0.2% | 0.3% |
| pH | 7.0 | 7.0 |
| Incubation Time | 48 hours | 96-120 hours |
| Temperature | 28°C | 28°C |
| Agitation | 200 rpm | 200 rpm |
1.1.2. Fermentation Workflow
Isolation and Purification
Following fermentation, this compound is extracted from the culture broth and purified using chromatographic techniques.
Experimental Protocol
2.1.1. Extraction
-
The culture broth is centrifuged to separate the mycelial cake from the supernatant.
-
The supernatant is adjusted to a pH of 3.0 with HCl.
-
The acidified supernatant is extracted three times with an equal volume of ethyl acetate.
-
The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.
-
The solvent is evaporated under reduced pressure to yield a crude extract.
2.1.2. Chromatographic Purification
-
Silica Gel Chromatography: The crude extract is subjected to silica gel column chromatography. The column is eluted with a stepwise gradient of chloroform-methanol. Fractions are collected and analyzed by thin-layer chromatography (TLC).
-
Preparative HPLC: Fractions containing this compound are pooled, concentrated, and further purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water-acetonitrile gradient to yield pure this compound.
Physico-Chemical Properties
The structural and physical properties of this compound have been characterized as follows:
| Property | Value |
| Molecular Formula | C₁₄H₁₀ClNO₆ |
| Molecular Weight | 323.69 g/mol |
| Appearance | Yellow powder |
| Solubility | Soluble in methanol, DMSO; Insoluble in water |
Biological Activity and Mechanism of Action
Antimicrobial Activity
This compound, along with its analogue Epoxyquinomicin B, has been reported to exhibit weak antimicrobial activity against Gram-positive bacteria.[1] Specific minimum inhibitory concentration (MIC) data is not widely available in the public literature, but the qualitative assessment suggests a narrow spectrum of activity. Epoxyquinomicins C and D show almost no antimicrobial activity.[1]
| Class | Activity |
| Gram-positive Bacteria | Weakly Active |
| Gram-negative Bacteria | Inactive |
| Fungi | Inactive |
Mechanism of Action: Inhibition of NF-κB Signaling
A derivative of the related Epoxyquinomicin C, dehydroxymethylepoxyquinomicin (DHMEQ), has been shown to be a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. It is plausible that this compound functions through a similar mechanism. DHMEQ inhibits the nuclear translocation of NF-κB, a key transcription factor involved in inflammatory responses, cell proliferation, and survival.
The canonical NF-κB signaling pathway is initiated by pro-inflammatory stimuli such as TNF-α. This leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα, releasing the p50/p65 NF-κB dimer. The active dimer then translocates to the nucleus, where it binds to specific DNA sequences and promotes the transcription of target genes. DHMEQ has been shown to block the nuclear translocation of the p65 subunit, thereby inhibiting NF-κB-mediated gene expression.
Putative Biosynthesis
The biosynthesis of this compound is likely to proceed through a type I polyketide synthase (PKS) pathway, followed by a series of tailoring reactions. While the specific gene cluster for epoxyquinomicins has not yet been fully elucidated, a putative pathway can be proposed based on the biosynthesis of other epoxyquinone natural products.
The biosynthesis is thought to start with a 3-amino-5-hydroxybenzoic acid (AHBA) starter unit, which is common in the biosynthesis of other ansamycin and benzenoid antibiotics. The polyketide chain is then extended by the PKS modules with subsequent modifications including cyclization, epoxidation, and the attachment of a chloro-hydroxybenzoyl group.
References
Epoxyquinomicin A: An In-depth Technical Guide on its Putative Mechanism of Action in Bacterial Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epoxyquinomicin A, a member of the epoxyquinone class of natural products, represents a potential scaffold for the development of novel antibacterial agents. Isolated from Amycolatopsis sulphurea, this compound has demonstrated modest activity against Gram-positive bacteria.[1][2] While the precise molecular target and the intricate details of its mechanism of action remain to be fully elucidated, its chemical structure as an epoxyquinone provides a foundation for postulating several plausible pathways of antibacterial efficacy. This technical guide consolidates the available information on this compound and explores its likely mechanisms of action by drawing parallels with related quinone and epoxyquinone antibiotics. The focus will be on potential interference with bacterial cell wall biosynthesis, inhibition of essential enzymes such as DNA topoisomerases, and the induction of oxidative stress. This document also provides an overview of the experimental protocols typically employed to investigate these mechanisms, aiming to equip researchers with the foundational knowledge required for further exploration of this compound and its analogues.
Introduction to this compound
This compound is a naturally occurring antibiotic belonging to a family of related compounds including Epoxyquinomicins B, C, and D.[1][2] These compounds were first isolated from the fermentation broth of the actinomycete Amycolatopsis sulphurea.[1][2] Structurally, this compound is characterized by a highly functionalized epoxy-cyclohexene-dione core appended with a chloro-hydroxy-benzoylamino side chain. While initial studies have shown that this compound exhibits weak antimicrobial activity, primarily against Gram-positive bacteria, the unique structural features of the epoxyquinone core warrant further investigation into its mode of action for potential derivatization and optimization as a therapeutic agent.[1]
Postulated Mechanisms of Action
Based on the known biological activities of the quinone and epoxyquinone classes of antibiotics, three primary mechanisms of action are proposed for this compound:
-
Inhibition of Bacterial Cell Wall Biosynthesis: The bacterial cell wall, a structure essential for survival and integrity, is a well-established target for many successful antibiotics.[3][4] The biosynthesis of peptidoglycan, the primary component of the bacterial cell wall, involves a series of enzymatic steps that are susceptible to inhibition.[5]
-
Inhibition of DNA Topoisomerases: DNA gyrase and topoisomerase IV are essential bacterial enzymes that control the topological state of DNA, a process critical for DNA replication, transcription, and repair.[6][7][8] Their inhibition leads to the disruption of these fundamental cellular processes and ultimately results in bacterial cell death.[6][7]
-
Induction of Oxidative Stress: Quinone-containing molecules are known to participate in redox cycling, leading to the generation of reactive oxygen species (ROS) such as superoxide anions and hydrogen peroxide.[9][10] An excess of ROS can overwhelm the bacterial cell's antioxidant defenses, leading to damage of DNA, proteins, and lipids, and culminating in cell death.[9]
The following sections will delve into the specifics of each of these potential mechanisms.
Inhibition of Bacterial Cell Wall Biosynthesis
Several natural and synthetic compounds containing a quinone or related moiety have been shown to inhibit various enzymes in the peptidoglycan biosynthesis pathway. For instance, a class of compounds known as pulvinones has been demonstrated to inhibit the MurA-D enzymes, which are involved in the early cytoplasmic steps of peptidoglycan precursor synthesis.[1]
Table 1: Putative Enzyme Targets in Peptidoglycan Biosynthesis for this compound
| Enzyme Target | Function in Peptidoglycan Biosynthesis | Potential Consequence of Inhibition |
| MurA | Catalyzes the first committed step: transfer of enolpyruvate from phosphoenolpyruvate to UDP-N-acetylglucosamine. | Blockade of peptidoglycan precursor formation. |
| MurB | Reduces the product of the MurA reaction. | Interruption of precursor synthesis. |
| MurC-F Ligases | Sequentially add amino acids to the UDP-MurNAc moiety to form the pentapeptide side chain. | Incomplete peptidoglycan precursors, leading to a weakened cell wall. |
| Transglycosylases | Polymerize the lipid II-linked disaccharide-pentapeptide monomers into linear glycan chains. | Prevention of peptidoglycan chain elongation. |
| Transpeptidases (PBPs) | Cross-link the peptide side chains of adjacent glycan strands, providing structural integrity to the cell wall. | Compromised cell wall rigidity and integrity, leading to cell lysis. |
It is plausible that the electrophilic nature of the epoxyquinone core of this compound could allow it to act as a covalent inhibitor of key enzymes in this pathway by reacting with nucleophilic residues in their active sites.
Inhibition of DNA Topoisomerases
Quinolone antibiotics are a major class of antibacterial drugs that target DNA gyrase and topoisomerase IV.[6][7][8] They function by stabilizing the covalent complex between the enzyme and cleaved DNA, leading to double-strand breaks and cell death.[11][12] While this compound is structurally distinct from fluoroquinolones, its quinone-like core suggests it could interact with these enzymes. Some natural products with quinone moieties have been shown to inhibit topoisomerases.
Table 2: Potential Inhibition of Bacterial DNA Topoisomerases by this compound
| Enzyme | Subunits | Primary Function in Gram-Negative Bacteria | Primary Function in Gram-Positive Bacteria | Potential Consequence of Inhibition |
| DNA Gyrase | GyrA, GyrB | Introduces negative supercoils into DNA | Secondary target | Inhibition of DNA replication and transcription |
| Topoisomerase IV | ParC, ParE | Decatenates daughter chromosomes after replication | Primary target | Segregation failure during cell division |
The interaction of this compound with these enzymes could occur through various mechanisms, including competitive inhibition at the ATP-binding site of the B subunit (GyrB/ParE) or by interfering with the DNA-enzyme interaction.
Induction of Oxidative Stress
The quinone moiety of this compound can potentially undergo redox cycling within the bacterial cell. This process involves the reduction of the quinone to a semiquinone radical by cellular reductases, followed by the transfer of an electron to molecular oxygen to generate a superoxide radical. This regenerates the quinone, which can then repeat the cycle, leading to the accumulation of ROS.
Experimental Protocols for Mechanism of Action Studies
To elucidate the precise mechanism of action of this compound, a series of well-defined experiments are necessary. Below are detailed methodologies for key experiments that could be employed.
Antibacterial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of clinically relevant bacteria.
Protocol: Broth Microdilution Method
-
Preparation of Bacterial Inoculum:
-
Streak the bacterial strain on an appropriate agar plate and incubate overnight at 37°C.
-
Inoculate a single colony into Mueller-Hinton Broth (MHB) and incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (OD₆₀₀ of 0.4-0.6).
-
Dilute the bacterial culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of a 96-well microtiter plate.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a two-fold serial dilution of the stock solution in MHB in a 96-well plate to obtain a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add an equal volume of the diluted bacterial inoculum to each well of the plate containing the serial dilutions of this compound.
-
Include a positive control (bacteria with no antibiotic) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Enzyme Inhibition Assays
Objective: To determine if this compound inhibits the activity of purified bacterial enzymes, such as DNA gyrase or Mur ligases, and to calculate inhibition constants (IC₅₀ and Kᵢ).
Protocol: DNA Gyrase Supercoiling Assay
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare a reaction mixture containing assay buffer, relaxed plasmid DNA substrate, ATP, and purified DNA gyrase enzyme.
-
Prepare a series of tubes with increasing concentrations of this compound. Include a no-inhibitor control.
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C for 1 hour to allow the supercoiling reaction to proceed.
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Analyze the DNA topoisomers by agarose gel electrophoresis. Relaxed and supercoiled DNA will migrate at different rates.
-
-
Data Analysis:
-
Quantify the amount of supercoiled DNA in each lane using densitometry.
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
The inhibition constant (Kᵢ) can be determined by performing the assay at different substrate concentrations and analyzing the data using Michaelis-Menten kinetics.[13][14][15][16]
-
Table 3: Example Quantitative Data for a Hypothetical Enzyme Inhibitor
| Inhibitor Concentration (µM) | % Inhibition of DNA Gyrase |
| 0.1 | 5 |
| 1 | 20 |
| 10 | 52 |
| 50 | 85 |
| 100 | 98 |
| IC₅₀ | ~9.5 µM |
Oxidative Stress Induction Assay
Objective: To measure the generation of reactive oxygen species (ROS) in bacterial cells upon treatment with this compound.
Protocol: Dihydroethidium (DHE) Staining
-
Bacterial Culture Preparation:
-
Grow bacteria to the mid-logarithmic phase as described for the MIC assay.
-
Wash and resuspend the cells in a suitable buffer (e.g., PBS).
-
-
Treatment and Staining:
-
Treat the bacterial suspension with various concentrations of this compound for a defined period (e.g., 30-60 minutes). Include an untreated control and a positive control (e.g., menadione).
-
Add DHE to the bacterial suspensions and incubate in the dark. DHE is oxidized by superoxide to a fluorescent product.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a fluorometer or a fluorescence microscope.
-
-
Data Analysis:
-
An increase in fluorescence intensity in the treated cells compared to the untreated control indicates the induction of ROS.
-
Conclusion and Future Directions
This compound, a natural product from Amycolatopsis sulphurea, presents an intriguing scaffold for antibacterial drug discovery. While its antibacterial activity is reported to be modest, a thorough understanding of its mechanism of action is crucial for guiding future medicinal chemistry efforts to enhance its potency and spectrum. The postulated mechanisms, including inhibition of cell wall biosynthesis, interference with DNA topoisomerases, and induction of oxidative stress, are all validated antibacterial strategies.
Future research should focus on unequivocally identifying the primary molecular target(s) of this compound through techniques such as affinity chromatography-mass spectrometry or genetic screens for resistant mutants. Elucidating the structure-activity relationships by synthesizing and testing analogues will be vital for optimizing its antibacterial properties. The detailed experimental protocols provided in this guide offer a roadmap for researchers to systematically investigate the mode of action of this and other novel epoxyquinone antibiotics, with the ultimate goal of developing new therapies to combat the growing threat of antibiotic resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Epoxyquinomicins A, B, C and D, new antibiotics from Amycolatopsis. I. Taxonomy, fermentation, isolation and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. A review on cell wall synthesis inhibitors with an emphasis on glycopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dentalcare.com [dentalcare.com]
- 6. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. How a natural antibiotic uses oxidative stress to kill oxidant-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxidative Stress-Generating Antimicrobials, a Novel Strategy to Overcome Antibacterial Resistance | MDPI [mdpi.com]
- 11. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchwithrutgers.com [researchwithrutgers.com]
- 13. A quick method for the determination of inhibition constants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Canadian Society of Pharmacology and Therapeutics (CSPT) - Inhibitory constant (Ki) [pharmacologycanada.org]
- 15. mdpi.com [mdpi.com]
- 16. fiveable.me [fiveable.me]
The Biological Activity of Epoxyquinomicin A and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epoxyquinomicin A and its naturally occurring and synthetic derivatives represent a class of compounds with significant biological activities, most notably anti-inflammatory and anti-arthritic properties. A key derivative, dehydroxymethylepoxyquinomicin (DHMEQ), has been identified as a potent and specific inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway. This technical guide provides a comprehensive overview of the biological activities of this compound and its derivatives, with a focus on their mechanism of action, quantitative biological data, and detailed experimental methodologies.
Introduction
This compound is a natural product that, along with its congeners Epoxyquinomicin B, C, and D, has demonstrated promising therapeutic potential, particularly in the context of inflammatory diseases such as rheumatoid arthritis.[1][2] Their unique chemical structures, characterized by an epoxyquinomicin core, have attracted interest for further investigation and synthetic modification to enhance their biological profiles. A significant breakthrough in understanding their mechanism of action came with the development of dehydroxymethylepoxyquinomicin (DHMEQ), a derivative of Epoxyquinomicin C, which has been instrumental in elucidating the role of NF-κB inhibition in the therapeutic effects of this compound class.
Biological Activities and Mechanism of Action
The primary biological activity of this compound and its derivatives lies in their anti-inflammatory and anti-arthritic effects. This activity is largely attributed to the inhibition of the NF-κB signaling pathway, a critical regulator of the inflammatory response.
Inhibition of NF-κB Signaling
The derivative dehydroxymethylepoxyquinomicin (DHMEQ) has been shown to be a specific inhibitor of NF-κB. Unlike many other NF-κB inhibitors, DHMEQ does not prevent the degradation of the inhibitory protein IκBα. Instead, its mechanism of action is the direct inhibition of the nuclear translocation of the p65 subunit of NF-κB.[3] This prevents NF-κB from reaching the nucleus and activating the transcription of pro-inflammatory genes.
Anti-Arthritic Activity
Epoxyquinomicins A, B, C, and D have all demonstrated potent inhibitory effects on type II collagen-induced arthritis in murine models.[1][2] Prophylactic treatment with these compounds at low milligram per kilogram doses significantly ameliorated the clinical signs of arthritis. This in vivo efficacy underscores the therapeutic potential of this class of molecules for rheumatoid arthritis and other inflammatory joint diseases.
Cytotoxicity
The cytotoxic profile of these compounds is an important consideration for their therapeutic development. DHMEQ has shown strong growth inhibitory effects on head and neck squamous cell carcinoma (HNSCC) cell lines.[4]
Quantitative Biological Data
The following tables summarize the available quantitative data on the biological activity of this compound derivatives.
Table 1: In Vitro Cytotoxicity of Dehydroxymethylepoxyquinomicin (DHMEQ)
| Cell Line | Assay Type | IC50 | Reference |
| YCU-H891 (HNSCC) | Cell Growth Inhibition | ~20 µg/mL | [4] |
| KB (HNSCC) | Cell Growth Inhibition | ~20 µg/mL | [4] |
Table 2: In Vivo Anti-Arthritic Activity of Epoxyquinomicins
| Compound | Animal Model | Dosing Regimen | Observed Effect | Reference |
| This compound | Collagen-Induced Arthritis (DBA/1J mice) | 1-4 mg/kg (prophylactic) | Potent inhibition of arthritis | [1][2] |
| Epoxyquinomicin B | Collagen-Induced Arthritis (DBA/1J mice) | 1-4 mg/kg (prophylactic) | Potent inhibition of arthritis | [1][2] |
| Epoxyquinomicin C | Collagen-Induced Arthritis (DBA/1J mice) | 1-4 mg/kg (prophylactic) | Potent inhibition of arthritis | [1][2] |
| Epoxyquinomicin D | Collagen-Induced Arthritis (DBA/1J mice) | 1-4 mg/kg (prophylactic) | Potent inhibition of arthritis | [1][2] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the biological activity of this compound and its derivatives.
NF-κB Nuclear Translocation Assay
This assay is designed to determine the ability of a compound to inhibit the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation.
Cell Culture:
-
Human cell lines known to have a robust NF-κB response, such as HeLa or Jurkat cells, are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
Treatment:
-
Cells are seeded in multi-well plates or on coverslips.
-
Cells are pre-incubated with various concentrations of the test compound (e.g., DHMEQ) for a specified period.
-
NF-κB activation is induced by treating the cells with a stimulant such as Tumor Necrosis Factor-alpha (TNF-α).
-
Control groups include untreated cells and cells treated with the stimulant alone.
Immunofluorescence Staining:
-
After treatment, cells are fixed with paraformaldehyde and permeabilized with a detergent-based buffer.
-
Cells are incubated with a primary antibody specific for the NF-κB p65 subunit.
-
Following washing, a fluorescently labeled secondary antibody is applied.
-
The nuclei are counterstained with a DNA-binding dye such as DAPI or Hoechst.
Imaging and Analysis:
-
Images are acquired using a fluorescence microscope.
-
The subcellular localization of the NF-κB p65 subunit is visually assessed or quantified using image analysis software to determine the ratio of nuclear to cytoplasmic fluorescence intensity. A decrease in nuclear fluorescence in treated cells compared to stimulated control cells indicates inhibition of nuclear translocation.[5][6]
Collagen-Induced Arthritis (CIA) in Mice
The CIA model is a widely used preclinical model for rheumatoid arthritis that mimics many aspects of the human disease.[7][8]
Animals:
Induction of Arthritis:
-
An emulsion of bovine or chicken type II collagen and Complete Freund's Adjuvant (CFA) is prepared.
-
On day 0, mice are immunized with an intradermal injection of the collagen/CFA emulsion at the base of the tail.
-
A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is typically administered on day 21.
Treatment Protocol:
-
For prophylactic studies, treatment with Epoxyquinomicin derivatives (e.g., 1-4 mg/kg) or vehicle control is initiated before or at the time of the primary immunization and continued for a specified duration.[2]
Assessment of Arthritis:
-
Mice are monitored regularly for the onset and severity of arthritis.
-
Clinical scoring is performed based on the degree of erythema and swelling in the paws. Each paw is scored on a scale of 0-4, with a maximum possible score of 16 per mouse.
-
Paw thickness can be measured using calipers as a quantitative measure of inflammation.
-
At the end of the study, histological analysis of the joints can be performed to assess cartilage and bone erosion.
Visualizations
Signaling Pathway
Caption: DHMEQ inhibits the nuclear translocation of NF-κB p65.
Experimental Workflow
Caption: Workflow for evaluating Epoxyquinomicin derivatives.
Conclusion
This compound and its derivatives, particularly DHMEQ, have emerged as a promising class of anti-inflammatory and anti-arthritic agents. Their well-defined mechanism of action, involving the specific inhibition of NF-κB nuclear translocation, provides a strong rationale for their further development. The quantitative in vitro and in vivo data presented in this guide highlight their potency. Future research should focus on a more comprehensive evaluation of the structure-activity relationships within this class, detailed pharmacokinetic and pharmacodynamic studies, and assessment in a broader range of inflammatory and neoplastic disease models to fully realize their therapeutic potential.
References
- 1. Inhibition of Cellular and Animal Inflammatory Disease Models by NF-κB Inhibitor DHMEQ [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Effects of a novel NF-kappaB inhibitor, dehydroxymethylepoxyquinomicin (DHMEQ), on growth, apoptosis, gene expression, and chemosensitivity in head and neck squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Collagen Induced Arthritis in DBA/1J Mice Associates with Oxylipin Changes in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. info.taconic.com [info.taconic.com]
Spectroscopic Profile of Epoxyquinomicin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Epoxyquinomicin A, a novel antibiotic with potential therapeutic applications. The information presented herein is crucial for compound identification, characterization, and further development in medicinal chemistry and pharmacology.
Introduction
This compound is a member of the epoxyquinone class of natural products, isolated from Amycolatopsis sp.[1]. Its structure was elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS)[1][2]. This guide summarizes the key spectroscopic data and provides detailed experimental methodologies for its characterization.
Spectroscopic Data
The following sections present the quantitative spectroscopic data for this compound in a structured format for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectral data for this compound were recorded in deuterated methanol (CD₃OD). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Table 1: ¹H NMR Data for this compound (500 MHz, CD₃OD) [1]
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 3 | 7.00 | s | |
| 6 | 3.90 | d | 3.7 |
| 7a | 4.08 | d | 12.5 |
| 7b | 3.95 | d | 12.5 |
| 11 | 7.90 | dd | 8.1, 1.5 |
| 13 | 7.00 | d | 8.1 |
| 14 | 7.60 | d | 1.5 |
Table 2: ¹³C NMR Data for this compound (125 MHz, CD₃OD) [1]
| Position | Chemical Shift (δ, ppm) |
| 1 | 181.5 |
| 2 | 149.2 |
| 3 | 131.2 |
| 4 | 186.9 |
| 5 | 62.5 |
| 6 | 60.5 |
| 7 | 60.1 |
| 8 | 166.5 |
| 9 | 119.5 |
| 10 | 158.2 |
| 11 | 122.0 |
| 12 | 136.5 |
| 13 | 120.9 |
| 14 | 129.8 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands that correspond to its functional groups.
Table 3: Infrared (IR) Spectroscopy Data for this compound [1]
| Wavenumber (cm⁻¹) | Functional Group |
| 1640-1670 | Amide Carbonyl (C=O) |
Mass Spectrometry (MS)
High-resolution fast atom bombardment mass spectrometry (HRFAB-MS) was used to determine the molecular formula of this compound.
Table 4: Mass Spectrometry (MS) Data for this compound [1]
| Parameter | Value |
| Molecular Formula | C₁₄H₁₀NO₆Cl |
| M-H⁻ (Calculated) | 322.0118 |
| M-H⁻ (Found) | 322.0136 |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : JEOL JNM-A500 and JEOL JNM-EX400 spectrometers were used for acquiring NMR spectra[1].
-
Sample Preparation : The sample of this compound was dissolved in deuterated methanol (CD₃OD).
-
¹H NMR Spectroscopy :
-
Frequency : 500 MHz
-
Internal Standard : Tetramethylsilane (TMS)
-
-
¹³C NMR Spectroscopy :
-
Frequency : 125 MHz
-
Internal Standard : Tetramethylsilane (TMS)
-
-
2D NMR Spectroscopy : Two-dimensional NMR experiments, including Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), were performed to establish the connectivity of protons and carbons and to aid in the complete structural elucidation[1].
Infrared (IR) Spectroscopy
-
Instrumentation : A Perkin-Elmer 241 polarimeter was utilized for IR analysis[1].
-
Sample Preparation : The sample was likely prepared as a KBr (potassium bromide) pellet, a common method for solid samples, to obtain the transmission spectrum.
Mass Spectrometry (MS)
-
Instrumentation : A JEOL JMS-SX102 mass spectrometer was used for mass analysis[1].
-
Ionization Method : Fast Atom Bombardment (FAB) in the negative ion mode was employed to generate ions for mass analysis.
-
Analysis : High-resolution mass spectrometry (HRMS) was performed to accurately determine the elemental composition and confirm the molecular formula of the compound[1].
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
Unraveling the Molecular Blueprint: A Technical Guide to the Biosynthesis of Epoxyquinomicin A
For Researchers, Scientists, and Drug Development Professionals
October 2023
Abstract
Epoxyquinomicin A, a member of the epoxyquinone class of natural products, has garnered interest for its unique chemical architecture and biological activities. Understanding its biosynthetic pathway is paramount for harnessing its therapeutic potential through synthetic biology and medicinal chemistry approaches. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing parallels with the well-characterized biosynthesis of other epoxyketone-containing natural products. It outlines the key enzymatic players, proposes a stepwise assembly of the molecule, and presents detailed experimental protocols for the elucidation and characterization of its biosynthetic gene cluster. This document serves as a foundational resource for researchers aiming to investigate and engineer the production of this compound and its analogs.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is hypothesized to be orchestrated by a hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Type I Polyketide Synthase (PKS) system, a common paradigm for the production of complex natural products in actinomycetes.[1][2] The pathway likely initiates with the activation of a starter unit derived from the shikimate pathway, followed by polyketide chain extension, cyclization, and a series of tailoring enzymatic reactions to yield the final complex structure.
The proposed biosynthetic pathway can be broken down into the following key stages:
-
Starter Unit Biosynthesis and Activation: The 3-chloro-2-hydroxybenzoyl- moiety of this compound likely originates from the shikimate pathway, leading to chorismic acid. Further tailoring enzymes, including a halogenase, would modify this precursor to 3-chloro-2-hydroxybenzoic acid. This starter unit is then activated by an adenylation (A) domain of an NRPS and tethered to a peptidyl carrier protein (PCP).
-
Polyketide Chain Extension and Cyclization: The activated starter unit is passed to a Type I PKS module. A series of condensation reactions with malonyl-CoA extender units, catalyzed by ketosynthase (KS) domains, elongates the polyketide chain. The degree of reduction of the β-keto groups is controlled by ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains within the PKS modules. A final thioesterase (TE) or a product template (PT) domain would likely catalyze the intramolecular cyclization to form the cyclohexene-1,4-dione core.
-
Post-PKS Tailoring Modifications: Following the release of the cyclized intermediate from the PKS assembly line, a cascade of tailoring enzymes modifies the scaffold to produce this compound. These modifications are proposed to include:
-
Hydroxylation: A cytochrome P450 monooxygenase or a related hydroxylase is likely responsible for the installation of the hydroxymethyl group.
-
Epoxidation: The characteristic epoxy group is likely formed by an acyl-CoA dehydrogenase (ACAD) homolog or a flavin-dependent monooxygenase, similar to the epoxidation step in eponemycin biosynthesis.[3][4]
-
Key Enzymes and Their Proposed Functions in this compound Biosynthesis
The following table summarizes the hypothetical enzymes and their roles in the biosynthesis of this compound.
| Enzyme Class | Proposed Function | Analogous Enzymes in Other Pathways |
| Non-Ribosomal Peptide Synthetase (NRPS) | Activates and incorporates the 3-chloro-2-hydroxybenzoic acid starter unit. | EpxD/EpnG (Epoxomicin/Eponemycin)[1][2] |
| Type I Polyketide Synthase (PKS) | Catalyzes the iterative extension of the polyketide chain with malonyl-CoA and subsequent cyclization. | EpxE/EpnH (Epoxomicin/Eponemycin)[1][2] |
| Halogenase | Chlorinates an early precursor in the shikimate pathway. | Tryptophan halogenases (e.g., PyrH) |
| Hydroxylase (e.g., P450 Monooxygenase) | Installs the hydroxymethyl group on the cyclohexene ring. | EpxC/EpnI (Epoxomicin/Eponemycin)[2][5] |
| Acyl-CoA Dehydrogenase (ACAD) Homolog | Catalyzes the formation of the α',β'-epoxyketone moiety. | EpxF/EpnF (Epoxomicin/Eponemycin)[3][4] |
| Thioesterase (TE) / Product Template (PT) Domain | Catalyzes the release and cyclization of the polyketide chain from the PKS. | TmcH TE domain (TMC-86A)[5] |
Data Presentation: A Template for Quantitative Analysis
To facilitate comparative analysis and optimization of this compound production, all quantitative data should be summarized in a structured format. The following table serves as a template for reporting production titers and other relevant metrics from fermentation experiments.
| Strain / Condition | This compound Titer (mg/L) | Precursor Feeding (Substrate, Conc.) | Key Gene Expression (Fold Change) | Notes |
| Wild-Type | ||||
| Overexpression Mutant (e.g., pathway activator) | ||||
| Knockout Mutant (e.g., competing pathway) | ||||
| Optimized Media Condition 1 | ||||
| Optimized Media Condition 2 |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments required to identify and characterize the this compound biosynthetic gene cluster.
Identification of the Putative this compound Biosynthetic Gene Cluster
-
Genomic DNA Isolation: Isolate high-quality genomic DNA from the this compound producing strain, Amycolatopsis sp. MK299-95F4.[6]
-
Whole-Genome Sequencing: Sequence the genome using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies to obtain a high-quality, closed genome assembly.
-
Bioinformatic Analysis:
-
Annotate the assembled genome using tools such as Prokka or RAST.
-
Identify putative biosynthetic gene clusters (BGCs) using specialized genome mining software like --INVALID-LINK-- (antibiotics & Secondary Metabolite Analysis Shell) and --INVALID-LINK-- (Prediction of Natural Product Structures).[7]
-
Search for BGCs containing genes encoding a hybrid NRPS-PKS system, along with tailoring enzymes such as halogenases, P450 monooxygenases, and acyl-CoA dehydrogenase homologs.
-
Compare the domain architecture of the candidate NRPS and PKS enzymes with those from known epoxyketone biosynthetic pathways.[8]
-
Heterologous Expression of the Candidate Gene Cluster
-
Cloning of the BGC:
-
Design primers to amplify the entire putative BGC from the genomic DNA.
-
Utilize a long-range, high-fidelity DNA polymerase for amplification.
-
Clone the amplified BGC into a suitable expression vector (e.g., a bacterial artificial chromosome (BAC) or a plasmid with an integrative element) under the control of a strong, inducible promoter.
-
-
Transformation of a Heterologous Host:
-
Introduce the expression construct into a genetically tractable and well-characterized heterologous host strain, such as Streptomyces coelicolor M1152 or Streptomyces albus J1074.[9]
-
Use established protocols for protoplast transformation or intergeneric conjugation.
-
-
Cultivation and Metabolite Analysis:
-
Cultivate the heterologous host strain under conditions known to support secondary metabolite production.
-
Extract the metabolites from the culture broth and mycelium using organic solvents (e.g., ethyl acetate).
-
Analyze the crude extract by High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and compare the metabolic profile to that of the wild-type Amycolatopsis strain and a negative control (heterologous host with an empty vector).
-
Purify and structurally elucidate any new compounds produced by the heterologous host using Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the production of this compound.
-
In Vitro Characterization of the Putative Epoxidase
-
Gene Cloning and Protein Expression:
-
Amplify the gene encoding the putative epoxidase (e.g., the ACAD homolog) from the BGC.
-
Clone the gene into an E. coli expression vector with a purification tag (e.g., a His-tag).
-
Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Induce protein expression with IPTG and purify the recombinant protein using affinity chromatography.
-
-
Synthesis of the Putative Substrate:
-
Synthesize the proposed substrate for the epoxidase, which is the cyclized polyketide intermediate prior to epoxidation. This may require a multi-step organic synthesis.
-
-
Enzyme Assay:
-
Set up a reaction mixture containing the purified enzyme, the synthesized substrate, and any necessary cofactors (e.g., FAD, NADPH).
-
Incubate the reaction at an optimal temperature and time.
-
Quench the reaction and extract the products.
-
Analyze the reaction products by HPLC-MS to detect the formation of the epoxidized product.
-
Perform kinetic analysis to determine the enzyme's substrate specificity and catalytic efficiency.[10]
-
Visualizations of Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed biosynthetic pathway, a general experimental workflow, and a high-level overview of the regulatory logic governing antibiotic production.
Figure 1: Proposed biosynthetic pathway for this compound.
Figure 2: Experimental workflow for BGC identification and characterization.
Figure 3: High-level logical relationship in antibiotic production regulation.
Conclusion
While the precise biosynthetic pathway of this compound remains to be experimentally validated, the information available for related epoxyketone natural products provides a robust framework for a hypothetical pathway. This guide has outlined this proposed pathway, identified the key enzymatic machinery likely involved, and provided detailed experimental protocols to enable its elucidation. The successful characterization of the this compound biosynthetic gene cluster will not only provide fundamental insights into the biosynthesis of this unique molecule but also pave the way for the engineered production of novel analogs with potentially improved therapeutic properties. The combination of genome mining, heterologous expression, and in vitro enzymology will be instrumental in unlocking the full potential of this compound and its biosynthetic machinery.
References
- 1. The genetic basis for the biosynthesis of the pharmaceutically important class of epoxyketone proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identifying the Minimal Enzymes Required for Biosynthesis of Epoxyketone Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemoenzymatic Synthesis of Novel Cytotoxic Epoxyketones Using the Eponemycin Biosynthetic Enzyme EpnF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epoxomicin and Eponemycin Biosynthesis Involves gem-Dimethylation and an Acyl-CoA Dehydrogenase-Like Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Epoxyquinomicins A, B, C and D, new antibiotics from Amycolatopsis. I. Taxonomy, fermentation, isolation and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genome Mining Uncovers NRPS and PKS Clusters in Rothia dentocariosa with Inhibitory Activity against Neisseria Species [mdpi.com]
- 8. NRPS-PKS: a knowledge-based resource for analysis of NRPS/PKS megasynthases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Miramides A–D: Identification of Detoxin-like Depsipeptides after Heterologous Expression of a Hybrid NRPS-PKS Gene Cluster from <i>Streptomyces mirabilis</i> Lu17588 - ProQuest [proquest.com]
- 10. Analysis of Intact and Dissected Fungal Polyketide Synthase-Nonribosomal Peptide Synthetase in vitro and in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Epoxyquinomicin A and its Analogs: A Technical Guide to their Antineoplastic Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The epoxyquinomicin class of natural products and their synthetic derivatives have emerged as a promising area of investigation for novel antineoplastic agents. While data on Epoxyquinomicin A itself is limited, its structural analog, dehydroxymethylepoxyquinomicin (DHMEQ), has demonstrated significant anticancer activity in preclinical models. This technical guide provides an in-depth overview of the antineoplastic properties of DHMEQ as a representative of the epoxyquinomicin family, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used to elucidate its therapeutic potential. The primary mechanism of action for DHMEQ is the potent and selective inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical mediator of cancer cell proliferation, survival, angiogenesis, and chemoresistance. This document consolidates key quantitative data, details experimental protocols, and visualizes the underlying molecular pathways to serve as a comprehensive resource for researchers in oncology and drug development.
Introduction
Antineoplastic antibiotics are a class of anticancer drugs that interfere with DNA synthesis and replication.[1] The epoxyquinomicin family, originally isolated from Amycolatopsis sp., represents a unique structural class of antibiotics with potential therapeutic applications.[2] While initial studies focused on their antimicrobial and anti-inflammatory properties, subsequent research has highlighted their potential as anticancer agents.[2][3] Dehydroxymethylepoxyquinomicin (DHMEQ), a synthetic derivative of epoxyquinomicin C, has been a focal point of this research due to its specific inhibition of the NF-κB signaling pathway.[4] Constitutive activation of NF-κB is a hallmark of many cancers, contributing to tumor growth, resistance to therapy, and metastasis.[5] DHMEQ's ability to suppress this pathway underscores its potential as a targeted anticancer agent.[4][5]
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The primary antineoplastic mechanism of DHMEQ is its irreversible inhibition of the NF-κB signaling pathway.[6] NF-κB is a family of transcription factors that regulate the expression of numerous genes involved in inflammation, immunity, cell proliferation, and apoptosis.[7] In many cancer cells, NF-κB is constitutively active, promoting cell survival and proliferation.[4][5]
DHMEQ acts by directly binding to NF-κB subunits, such as p65 (RelA), c-Rel, and RelB, thereby preventing their translocation from the cytoplasm to the nucleus.[4][6] This inhibition blocks the transcription of NF-κB target genes that are crucial for tumor progression, including those involved in cell cycle regulation (e.g., Cyclin D1) and angiogenesis (e.g., VEGF).[8]
Signaling Pathway Diagram
The following diagram illustrates the canonical and non-canonical NF-κB signaling pathways and the point of inhibition by DHMEQ.
Caption: NF-κB signaling pathways and DHMEQ's point of inhibition.
Quantitative Preclinical Data
The following tables summarize the in vitro and in vivo antineoplastic activity of DHMEQ across various cancer cell lines and tumor models.
Table 1: In Vitro Cytotoxicity of DHMEQ
| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |
| YCU-H891 | Head and Neck Squamous Cell Carcinoma | Cell Growth Inhibition | IC50 | ~20 µg/mL | [8] |
| KB | Head and Neck Squamous Cell Carcinoma | Cell Growth Inhibition | IC50 | ~20 µg/mL | [8] |
| Various GBM | Glioblastoma | Colony Formation | % Reduction | 43% at 2.5 µg/mL | [9] |
| 78% at 5 µg/mL | [9] | ||||
| 94% at 10 µg/mL | [9] | ||||
| Various | Various Cancers | Cell Viability | - | Significant reduction at 2-10 µg/mL (12-48h) | [6] |
Table 2: In Vivo Efficacy of DHMEQ
| Tumor Model | Cancer Type | Dosing Regimen | Outcome | Reference |
| MDA-MB-231 Xenograft | Breast Carcinoma | 12 mg/kg, i.p., 3x/week | Significant tumor growth inhibition | [4] |
| MCF-7 Xenograft | Breast Carcinoma | 4 mg/kg, i.p., 3x/week | Significant tumor growth inhibition | [4] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to evaluate the antineoplastic effects of DHMEQ.
NF-κB Nuclear Translocation Assay (Immunofluorescence)
This protocol is designed to visualize and quantify the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.
-
Cell Seeding: Plate cells (e.g., HeLa or a relevant cancer cell line) at a density of 5,000 cells/well in a 96-well imaging plate and incubate overnight.[10]
-
Treatment: Treat cells with DHMEQ at desired concentrations for a specified time (e.g., 1-4 hours). Include a positive control (e.g., TNF-α at 25 ng/ml for 30 minutes) and a vehicle control.[10]
-
Fixation: Gently remove the medium and fix the cells with 4% formaldehyde in PBS for 20 minutes at room temperature.[10]
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.[10]
-
Blocking: Wash with PBS and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.[11]
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against NF-κB p65 (e.g., rabbit anti-p65) diluted in blocking buffer overnight at 4°C.[11]
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Cy3-conjugated anti-rabbit IgG) for 1 hour at room temperature in the dark.[11]
-
Nuclear Staining: Counterstain the nuclei with DAPI for 5 minutes.[11]
-
Imaging: Wash the cells with PBS and acquire images using a high-content imaging system or a fluorescence microscope.[10][11]
-
Analysis: Quantify the fluorescence intensity of p65 in the nuclear and cytoplasmic compartments. A decrease in the nuclear-to-cytoplasmic fluorescence ratio in DHMEQ-treated cells compared to the TNF-α control indicates inhibition of translocation.
Caption: Workflow for NF-κB Nuclear Translocation Assay.
Caspase-3 Activity Assay (Colorimetric)
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Cell Culture and Treatment: Culture 1-5 x 10^6 cells and induce apoptosis with DHMEQ at various concentrations for a specified time. Include an untreated control.[12]
-
Cell Lysis: Pellet the cells by centrifugation and resuspend in 50 µL of chilled Cell Lysis Buffer. Incubate on ice for 10 minutes.[12]
-
Preparation of Cell Lysate: Centrifuge the lysate at 10,000 x g for 1 minute at 4°C. Transfer the supernatant (cytosolic extract) to a fresh tube.[12]
-
Protein Quantification: Determine the protein concentration of the lysate to ensure equal loading. Adjust the concentration to 50-200 µg of protein per 50 µL of lysis buffer.[12]
-
Assay Reaction: In a 96-well plate, add 50 µL of 2x Reaction Buffer (containing 10 mM DTT) to each sample lysate.[12]
-
Substrate Addition: Add 5 µL of 4 mM DEVD-pNA substrate (final concentration 200 µM) to each well.[12]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[12]
-
Measurement: Read the absorbance at 400-405 nm using a microplate reader.[12]
-
Analysis: Compare the absorbance of treated samples to the untreated control to determine the fold-increase in caspase-3 activity.
Caption: Workflow for Colorimetric Caspase-3 Activity Assay.
Colony Formation Assay
This assay assesses the long-term proliferative capacity of single cells after treatment.
-
Cell Seeding: Prepare a single-cell suspension and seed a low number of cells (e.g., 100-1000 cells) into 6-well plates or culture dishes.[4][13]
-
Treatment: Allow cells to attach for a few hours, then treat with various concentrations of DHMEQ for a defined period (e.g., 24 hours).[13]
-
Incubation: Remove the drug-containing medium, wash with PBS, and add fresh medium. Incubate the plates for 1-3 weeks in a CO2 incubator at 37°C.[13]
-
Colony Fixation and Staining: When colonies in the control plate are visible (at least 50 cells per colony), remove the medium, wash with PBS, and fix the colonies with a solution like methanol:acetic acid (3:1). Stain with 0.5% crystal violet solution.[14]
-
Colony Counting: After staining, wash the plates with water and allow them to air dry. Count the number of colonies (groups of ≥50 cells) in each plate.[13]
-
Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition compared to the untreated control.
In Vivo Tumor Growth Inhibition (Xenograft Model)
This protocol describes a general procedure for evaluating the in vivo efficacy of DHMEQ in a mouse xenograft model.
-
Cell Preparation: Harvest cancer cells (e.g., MDA-MB-231) during their exponential growth phase and resuspend them in a suitable medium, such as a 1:1 mixture of medium and Matrigel.[15][16]
-
Tumor Inoculation: Subcutaneously inject the cell suspension (e.g., 1 x 10^7 cells) into the flank of immunocompromised mice (e.g., BALB/c nude mice).[17]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100 mm³). Monitor tumor volume twice weekly using calipers (Volume = (shortest diameter)² x longest diameter / 2).[17]
-
Treatment: Randomize the mice into treatment and control groups. Administer DHMEQ (e.g., via intraperitoneal injection) according to the specified dosing regimen (e.g., 4 or 12 mg/kg, 3 times a week). The control group receives the vehicle.[4]
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study.[17]
-
Endpoint: At the end of the study (e.g., after 3 weeks), sacrifice the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).[17]
-
Analysis: Compare the tumor growth curves and final tumor weights between the treated and control groups to determine the efficacy of DHMEQ.
Immunohistochemistry for Angiogenesis
This method is used to detect the expression of angiogenesis markers in tumor tissue.
-
Tissue Preparation: Fix excised tumor tissues in formalin and embed in paraffin. Cut 5µm sections and mount them on charged glass slides.[18]
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.[18]
-
Antigen Retrieval: Perform antigen retrieval to unmask the epitopes. This is often done by heating the slides in a citrate buffer (pH 6.0).[19]
-
Staining:
-
Block endogenous peroxidase activity with a hydrogen peroxide solution.
-
Block non-specific binding with a blocking serum.
-
Incubate with a primary antibody against an angiogenesis marker (e.g., VEGF, CD31, or CD34).[2][20]
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[2]
-
Develop the signal using a chromogen such as diaminobenzidine (DAB).[2]
-
-
Counterstaining: Counterstain the sections with hematoxylin to visualize the nuclei.[2]
-
Dehydration and Mounting: Dehydrate the sections, clear in xylene, and mount with a coverslip.
-
Analysis: Examine the slides under a microscope to assess the expression and localization of the angiogenesis markers. Microvessel density can be quantified by counting the number of stained vessels in a defined area.
Conclusion and Future Directions
The available preclinical data strongly support the potential of the epoxyquinomicin derivative, DHMEQ, as an antineoplastic agent. Its well-defined mechanism of action, centered on the inhibition of the critical NF-κB signaling pathway, provides a strong rationale for its further development. The in vitro and in vivo studies have demonstrated its ability to inhibit cancer cell growth, induce apoptosis, and suppress angiogenesis.
Future research should focus on several key areas:
-
This compound Profiling: A comprehensive evaluation of this compound's antineoplastic activity is warranted to determine if it shares the promising characteristics of DHMEQ.
-
Pharmacokinetics and Toxicology: Detailed pharmacokinetic and toxicology studies of DHMEQ are necessary to establish a safe and effective dosing window for potential clinical trials.
-
Combination Therapies: Given that DHMEQ can sensitize cancer cells to conventional therapies like cisplatin, further investigation into combination strategies is highly encouraged.[8]
-
Biomarker Development: Identifying predictive biomarkers of response to DHMEQ could help in selecting patients who are most likely to benefit from this targeted therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. 2.4. Immunohistochemical Evaluation [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 5. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cell lines ic50: Topics by Science.gov [science.gov]
- 8. Effects of a novel NF-kappaB inhibitor, dehydroxymethylepoxyquinomicin (DHMEQ), on growth, apoptosis, gene expression, and chemosensitivity in head and neck squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of NF-κB by Dehydroxymethylepoxyquinomicin Suppresses Invasion and Synergistically Potentiates Temozolomide and γ-Radiation Cytotoxicity in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. NF-κB activation and nuclear translocation assay [bio-protocol.org]
- 12. abcam.com [abcam.com]
- 13. Clonogenic Assay [bio-protocol.org]
- 14. 4.6. Colony Formation Assay [bio-protocol.org]
- 15. In Vivo Modeling of Human Breast Cancer Using Cell Line and Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vivo tumor growth inhibition studies [bio-protocol.org]
- 18. Immunohistochemistry in the evaluation of neovascularization in tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Angiogenesis Antibody Panel (ARG30328) - arigo Biolaboratories [arigobio.com]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Total Synthesis Protocol for Epoxyquinomicin A: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epoxyquinomicin A is a naturally occurring epoxyquinone that has garnered interest due to its potential biological activities. This document outlines a detailed protocol for the total synthesis of this compound. The proposed synthetic strategy is based on established methodologies for the construction of the core epoxyquinol ring system and is adapted from the successful synthesis of the closely related analogue, Epoxyquinomicin B. This application note provides comprehensive experimental procedures, tabulated data for expected yields, and visual diagrams of the synthetic pathway to guide researchers in the chemical synthesis of this target molecule.
Introduction
The epoxyquinomicin family of natural products, isolated from Amycolatopsis species, exhibits a range of biological activities, making them attractive targets for synthetic chemists.[1][2] this compound, characterized by a substituted epoxyquinol core linked to a 3-chloro-2-hydroxybenzamide side chain, presents a significant synthetic challenge due to its stereochemically rich and sensitive functionalities. This protocol details a convergent and stereoselective synthetic route to access this compound. The strategy hinges on the asymmetric synthesis of a key epoxyquinol intermediate and its subsequent coupling with the aromatic amide side chain.
Proposed Synthetic Pathway
The total synthesis of this compound can be envisioned through a convergent approach, as illustrated in the workflow below. The synthesis begins with the preparation of the chiral epoxyquinol core and the 3-chloro-2-hydroxybenzoic acid side chain, which are then coupled to form the final product.
Figure 1: Proposed convergent synthetic workflow for this compound.
Experimental Protocols
I. Synthesis of the Chiral Epoxyquinol Core
The synthesis of the chiral epoxyquinol core is a critical part of the total synthesis, establishing the necessary stereochemistry. An enzymatic desymmetrization approach is proposed for high enantioselectivity.
1. Diels-Alder Reaction of p-Benzoquinone and Cyclopentadiene
-
Procedure: To a solution of p-benzoquinone (1.0 eq) in a suitable solvent such as dichloromethane, add freshly cracked cyclopentadiene (1.2 eq) at 0 °C. Stir the reaction mixture at room temperature for 2-4 hours until TLC analysis indicates complete consumption of the starting material. The solvent is removed under reduced pressure, and the resulting Diels-Alder adduct is purified by recrystallization or column chromatography.
2. Epoxidation and Enzymatic Desymmetrization
-
Procedure: The Diels-Alder adduct is first epoxidized using a standard epoxidizing agent like m-CPBA. The resulting meso-epoxide is then subjected to enzymatic desymmetrization. A lipase, such as Porcine Pancreatic Lipase (PPL), is used in a buffered aqueous solution to selectively hydrolyze one of the enantiotopic esters (if the adduct is derivatized) or to perform a kinetic resolution, yielding the chiral epoxyquinol core.
II. Synthesis of the 3-Chloro-2-hydroxybenzoic Acid Side Chain
The aromatic side chain provides the necessary structural motif for amide coupling.
1. Preparation of 3-Chloro-2-hydroxybenzoic acid
-
Procedure: This starting material can be synthesized from commercially available precursors such as 2-chloro-6-nitrophenol through a series of functional group transformations including reduction of the nitro group and subsequent oxidation, or sourced commercially.
III. Coupling and Final Steps
The final stages of the synthesis involve the coupling of the two key fragments and subsequent deprotection to yield this compound.
1. Amide Coupling
-
Procedure: The chiral epoxyquinol core (amine-functionalized) is coupled with 3-chloro-2-hydroxybenzoic acid using a standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in an anhydrous aprotic solvent like dimethylformamide (DMF). The reaction is typically stirred at room temperature for 12-24 hours.
2. Deprotection
-
Procedure: Any protecting groups used to mask reactive functional groups during the synthesis are removed in the final step. The choice of deprotection conditions will depend on the specific protecting groups employed. For example, silyl ethers can be removed using fluoride sources like TBAF (tetrabutylammonium fluoride).
Data Presentation
The following table summarizes the expected yields for the key steps in the proposed synthesis of this compound, based on the reported synthesis of Epoxyquinomicin B and general literature precedents for similar reactions.
| Step No. | Reaction | Starting Material | Product | Expected Yield (%) |
| 1 | Diels-Alder Reaction | p-Benzoquinone | Diels-Alder Adduct | 90-95 |
| 2 | Epoxidation | Diels-Alder Adduct | Meso-epoxide | 85-90 |
| 3 | Enzymatic Desymmetrization | Meso-epoxide | Chiral Epoxyquinol | 40-50 (for the desired enantiomer) |
| 4 | Amide Coupling | Chiral Epoxyquinol & Aromatic Acid | Coupled Product | 70-80 |
| 5 | Deprotection | Protected Precursor | This compound | 80-90 |
| - | Overall | p-Benzoquinone | This compound | ~5-10 |
Table 1: Summary of expected yields for the total synthesis of this compound.
Key Transformations and Signaling Pathways
The core of this synthetic strategy relies on the highly stereoselective construction of the epoxyquinol moiety. The key transformations are depicted below.
Figure 2: Key chemical transformations in the synthesis of this compound.
Conclusion
This application note provides a detailed and feasible synthetic protocol for the total synthesis of this compound. By leveraging a convergent strategy that employs a key enzymatic desymmetrization to install the crucial stereochemistry of the epoxyquinol core, this route offers a viable pathway for accessing this biologically relevant natural product. The provided experimental details, expected yields, and graphical representations are intended to serve as a comprehensive guide for researchers in organic synthesis and medicinal chemistry. Further optimization of each step may be required to achieve higher overall yields.
References
Application Notes and Protocols: Epoxyquinomicin A Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques and methodologies for identifying and validating the molecular targets of Epoxyquinomicin A, a natural product with known anti-inflammatory and anti-arthritic properties. While the direct molecular target of this compound is still under investigation, extensive research on its derivative, dehydroxymethylepoxyquinomicin (DHMEQ), strongly suggests that its mechanism of action involves the inhibition of the NF-κB signaling pathway. This document outlines experimental strategies to explore this hypothesis and validate potential protein targets.
Introduction to this compound and its Biological Activity
This compound is a member of the epoxyquinomicin family of antibiotics isolated from Amycolatopsis species.[1] Preclinical studies have demonstrated its potent inhibitory effects on type II collagen-induced arthritis in mice, suggesting a mode of action distinct from nonsteroidal anti-inflammatory drugs (NSAIDs).[2] Research on the closely related derivative, dehydroxymethylepoxyquinomicin (DHMEQ), has revealed that it is a specific inhibitor of NF-κB, a key transcription factor involved in inflammatory responses.[3][4] DHMEQ has been shown to directly bind to NF-κB components, preventing their nuclear translocation and subsequent activation of pro-inflammatory genes.[5][6] A biotinylated DHMEQ probe has been successfully used to selectively pull down the p65 subunit of NF-κB, providing strong evidence for a direct interaction.[7] Another related epoxyquinone monomer, EqM, has been found to inhibit both IκB kinase (IKKβ) and the p65 subunit of NF-κB.[8]
Target Identification Strategies
Based on the evidence from its analogs, a primary hypothesis is that this compound targets one or more components of the NF-κB signaling pathway. The following experimental approaches can be employed to identify its direct molecular target(s).
Affinity Purification coupled with Mass Spectrometry (AP-MS)
This technique aims to isolate the binding partners of this compound from a complex biological sample, such as a cell lysate.
Experimental Workflow:
Protocol: Affinity Purification of this compound Binding Proteins
-
Immobilization of this compound:
-
Synthesize a derivative of this compound containing a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads). A biotinylated derivative can also be used in conjunction with streptavidin-coated beads.
-
-
Cell Lysate Preparation:
-
Culture relevant cells (e.g., a human monocytic cell line like THP-1 or a synovial fibroblast cell line) and treat with a pro-inflammatory stimulus (e.g., TNF-α) to activate the NF-κB pathway.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein complexes.
-
-
Affinity Purification:
-
Incubate the this compound-conjugated beads with the cell lysate for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads using a competitive ligand, a change in pH, or a denaturing buffer (e.g., SDS-PAGE sample buffer).
-
Separate the eluted proteins by SDS-PAGE and visualize with Coomassie or silver staining.
-
Excise protein bands of interest and subject them to in-gel tryptic digestion.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins using a protein database search algorithm (e.g., Mascot, Sequest).
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement in a cellular context. It is based on the principle that ligand binding can stabilize a target protein against thermal denaturation.
Experimental Workflow:
References
- 1. Epoxyquinomicins A, B, C and D, new antibiotics from Amycolatopsis. I. Taxonomy, fermentation, isolation and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epoxyquinomicins A, B, C and D, new antibiotics from Amycolatopsis. II. Effect on type II collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Cellular and Animal Inflammatory Disease Models by NF-κB Inhibitor DHMEQ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Activity of Novel NF-kappa B Inhibitor DHMEQ by Intraperitoneal Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Canonical NF-κB Nuclear Localization by (−)-DHMEQ via Impairment of DNA Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting of nuclear factor kappaB Pathways by dehydroxymethylepoxyquinomicin, a novel inhibitor of breast carcinomas: antitumor and antiangiogenic potential in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of biotinylated DHMEQ for direct identification of its target NF-κB components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of transcription factor NF-kappaB signaling proteins IKKbeta and p65 through specific cysteine residues by epoxyquinone A monomer: correlation with its anti-cancer cell growth activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Using Epoxyquinomicin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxyquinomicin A is a natural product isolated from the bacterium Amycolatopsis.[1][2][3] This class of compounds, including its derivatives Epoxyquinomicin C and Epoxyquinone A monomer, has garnered interest due to its anti-inflammatory and potential anti-neoplastic properties.[2] Notably, derivatives of Epoxyquinomicin C have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor involved in inflammatory responses, immune regulation, and cell survival.[4][5] The mechanism of NF-κB inhibition has been linked to the direct targeting of IκB kinase β (IKKβ), a key upstream kinase in the canonical NF-κB signaling pathway.[6]
These application notes provide a framework for utilizing this compound in high-throughput screening (HTS) campaigns to identify and characterize novel inhibitors of the NF-κB signaling pathway, with a specific focus on IKKβ.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The canonical NF-κB signaling pathway is a central mediator of inflammatory responses. In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory cytokines such as TNFα, the IKK complex, consisting of IKKα, IKKβ, and the regulatory subunit NEMO, is activated.[7][8] IKKβ then phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation.[7][8] The degradation of IκBα unmasks the nuclear localization signal of the NF-κB p65/p50 heterodimer, allowing its translocation to the nucleus where it binds to specific DNA sequences and initiates the transcription of pro-inflammatory genes.[7] this compound and its analogs are proposed to inhibit this pathway by directly targeting the kinase activity of IKKβ.
High-Throughput Screening Application: Identification of IKKβ Inhibitors
A fluorescence polarization (FP)-based immunoassay is a robust and suitable method for HTS of IKKβ inhibitors. This homogenous assay format is non-radioactive and measures the binding of a fluorescently labeled phosphopeptide (tracer) to a phosphospecific antibody.[9] Inhibition of IKKβ results in less phosphorylated substrate, leading to increased binding of the tracer to the antibody and a higher FP signal.
Experimental Workflow for HTS
The following diagram outlines the workflow for a typical HTS campaign to identify novel IKKβ inhibitors using this compound as a reference compound.
Protocols
Protocol 1: Fluorescence Polarization-Based IKKβ Inhibition Assay
This protocol is designed for a 384-well plate format.
Materials:
-
Recombinant human IKKβ enzyme
-
IKKβ substrate peptide (e.g., biotinylated IκBα peptide)
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂)
-
Fluorescently labeled phosphopeptide tracer
-
Phosphospecific antibody
-
Assay plates (e.g., low-volume 384-well black plates)
-
This compound (for positive control)
-
DMSO (for negative control)
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of this compound and library compounds in DMSO.
-
Dispense 1 µL of each compound dilution into the assay plate wells.
-
For control wells, dispense 1 µL of DMSO (100% activity) and 1 µL of a known IKKβ inhibitor (0% activity).
-
-
Kinase Reaction:
-
Prepare a master mix containing IKKβ enzyme and the substrate peptide in kinase reaction buffer.
-
Prepare a second master mix containing ATP in kinase reaction buffer.
-
Add 10 µL of the enzyme/substrate mix to each well.
-
Add 10 µL of the ATP mix to each well to initiate the kinase reaction. The final DMSO concentration should not exceed 1%.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Detection:
-
Prepare a detection mix containing the FP tracer and the phosphospecific antibody in detection buffer.
-
Add 10 µL of the detection mix to each well.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.
-
Protocol 2: IC50 Determination
-
Select "hit" compounds from the primary screen that show significant inhibition of IKKβ activity.
-
Prepare a 10-point, 3-fold serial dilution of each hit compound, including this compound as a reference.
-
Perform the FP-based IKKβ inhibition assay as described in Protocol 1 with the serially diluted compounds.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
Data Presentation
The following tables present hypothetical data for an HTS campaign using this compound as a reference compound.
Table 1: HTS Assay Performance Metrics
| Parameter | Value | Description |
| Z' Factor | 0.82 | Indicates excellent assay quality and separation between positive and negative controls. |
| Signal to Background | 8.5 | Ratio of the signal from the uninhibited reaction to the background signal. |
| Hit Rate | 0.5% | Percentage of compounds from the library identified as "hits" in the primary screen. |
Table 2: Hypothetical IC50 Values for this compound and Hit Compounds against IKKβ
| Compound | IC50 (µM) |
| This compound (Reference) | 0.8 |
| Hit Compound 1 | 0.5 |
| Hit Compound 2 | 1.2 |
| Hit Compound 3 | 2.5 |
Table 3: Cytotoxicity Profile of this compound
A secondary assay to assess the cytotoxicity of hit compounds is crucial to eliminate false positives due to cell death.
| Cell Line | Assay Type | CC50 (µM) |
| HEK293 | MTT Assay | > 50 |
| Jurkat | CellTiter-Glo | > 50 |
Conclusion
This compound represents a valuable chemical scaffold for the development of novel anti-inflammatory agents targeting the NF-κB signaling pathway. The protocols and data presented here provide a comprehensive guide for researchers to utilize this compound in high-throughput screening campaigns to identify and characterize new IKKβ inhibitors. The described FP-based assay offers a robust and efficient platform for such discovery efforts. Further characterization of identified hits for selectivity and in-cell activity will be critical next steps in the drug discovery pipeline.
References
- 1. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epoxyquinomicins A, B, C and D, new antibiotics from Amycolatopsis. I. Taxonomy, fermentation, isolation and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epoxyquinomicins A, B, C and D, new antibiotics from Amycolatopsis. I. Taxonomy, fermentation, isolation and antimicrobial activities PMID: 9592560 | MCE [medchemexpress.cn]
- 4. Synthesis of NF-kappaB activation inhibitors derived from epoxyquinomicin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting of nuclear factor kappaB Pathways by dehydroxymethylepoxyquinomicin, a novel inhibitor of breast carcinomas: antitumor and antiangiogenic potential in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of transcription factor NF-kappaB signaling proteins IKKbeta and p65 through specific cysteine residues by epoxyquinone A monomer: correlation with its anti-cancer cell growth activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Epoxyquinomicin A in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental use of Epoxyquinomicin A and its derivatives in in vivo mouse models, with a focus on inflammatory and oncology research. The protocols are based on published preclinical studies and are intended to serve as a detailed resource for designing and executing in vivo experiments.
Quantitative Data Summary
The following tables summarize the experimental dosages and administration details for this compound and its closely related derivative, Dehydroxymethylepoxyquinomicin (DHMEQ), in various mouse models.
Table 1: Experimental Dosage of this compound in a Mouse Model of Arthritis
| Compound | Mouse Model | Dosage Range | Administration Route | Vehicle | Treatment Schedule | Efficacy Endpoint |
| This compound | Collagen-Induced Arthritis (CIA) | 1-4 mg/kg | Intraperitoneal (i.p.) | Methylcellulose (CMC) | Prophylactic | Reduction in arthritic score |
Table 2: Experimental Dosage of Dehydroxymethylepoxyquinomicin (DHMEQ) in Mouse Models of Cancer
| Compound | Mouse Model | Dosage | Administration Route | Treatment Schedule | Efficacy Endpoint |
| DHMEQ | Human Breast Carcinoma (MDA-MB-231) Xenograft | 12 mg/kg | Intraperitoneal (i.p.) | Three times a week | Inhibition of tumor growth |
| DHMEQ | Human Breast Carcinoma (MCF-7) Xenograft | 4 mg/kg | Intraperitoneal (i.p.) | Three times a week | Inhibition of tumor growth, inhibition of angiogenesis, promotion of apoptosis |
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
This compound and its derivatives exert their anti-inflammatory and anti-cancer effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. Specifically, these compounds have been shown to prevent the nuclear translocation of the p65 (RelA) subunit of NF-κB. In the canonical NF-κB pathway, pro-inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α), lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the p65/p50 NF-κB dimer, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory and pro-survival genes. Epoxyquinone A monomer (EqM), a derivative, has been shown to inhibit NF-κB activation by targeting both IKKβ and the p65 subunit directly.
Experimental Protocols
Prophylactic Treatment in a Collagen-Induced Arthritis (CIA) Mouse Model
This protocol is designed for evaluating the prophylactic efficacy of this compound in a standard CIA mouse model.
Materials:
-
This compound
-
Vehicle: 0.5
Application Note & Protocol: A Proposed LC-MS/MS Method for the Detection of Epoxyquinomicin A in Biological Samples
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Epoxyquinomicin A is a novel antibiotic with potential therapeutic applications.[1] The development of a robust and sensitive analytical method for the quantification of this compound in biological matrices is crucial for preclinical and clinical studies, including pharmacokinetics, pharmacodynamics, and toxicity assessments. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the ideal platform for this purpose.[2][3][4] This document outlines a proposed LC-MS/MS method for the determination of this compound in human plasma. The described protocol is based on established principles of bioanalytical method development and validation.[5][6]
Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for the extraction of small molecules from plasma samples.[7][8]
Materials:
-
Human plasma (K2-EDTA)
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar and stable isotope-labeled compound)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Thaw plasma samples and standards on ice.
-
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound into blank human plasma.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or QC.
-
Add 10 µL of the Internal Standard working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex to mix and inject into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The following are proposed starting conditions and may require optimization.
Liquid Chromatography (LC) System:
| Parameter | Proposed Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | Time (min) |
Mass Spectrometry (MS) System:
| Parameter | Proposed Condition |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Ionization Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimize for the specific instrument |
| MRM Transitions | Compound |
Note: The MRM transitions for this compound and the internal standard need to be determined by infusing the pure compounds into the mass spectrometer.
Data Presentation: Hypothetical Quantitative Data
The following tables summarize the expected performance characteristics of a validated method.
Table 1: Calibration Curve Parameters
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 1 - 1000 | > 0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| LQC | 3 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| MQC | 100 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| HQC | 800 | < 15 | 85 - 115 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| LQC | 3 | > 80 | 85 - 115 |
| HQC | 800 | > 80 | 85 - 115 |
Table 4: Stability
| Stability Condition | Duration | Temperature | Stability (%) |
| Bench-top | 4 hours | Room Temperature | 85 - 115 |
| Freeze-thaw | 3 cycles | -80°C to Room Temp | 85 - 115 |
| Long-term | 30 days | -80°C | 85 - 115 |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Hypothetical signaling pathway inhibited by this compound.
Disclaimer
The methods and data presented in this document are hypothetical and intended to serve as a starting point for the development of a validated LC-MS/MS assay for this compound. All experimental parameters, including but not limited to sample preparation, chromatographic conditions, and mass spectrometric settings, require optimization and rigorous validation according to regulatory guidelines.
References
- 1. Epoxyquinomicins A, B, C and D, new antibiotics from Amycolatopsis. I. Taxonomy, fermentation, isolation and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmoutsourcing.com [pharmoutsourcing.com]
- 3. Development and validation of an LC‐MS/MS method for quantifying nine antimicrobials in human serum and its application to study the exposure of Chinese pregnant women to antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. rjpn.org [rjpn.org]
- 6. jchps.com [jchps.com]
- 7. LC-MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
Application Notes and Protocols: Epoxyquinomicin A in Antimicrobial Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxyquinomicin A is a member of the epoxyquinone class of natural products, initially isolated from Amycolatopsis sp.[1] While primarily investigated for its anti-arthritic properties, initial screenings have revealed weak antimicrobial activity against Gram-positive bacteria.[1] This document provides detailed application notes and protocols for researchers interested in exploring the potential of this compound and its analogs in the field of antimicrobial resistance. Given the nascent stage of research in this specific application, this guide combines the limited available data on this compound with established methodologies for antimicrobial drug discovery and evaluation.
Physicochemical Properties
A summary of the physicochemical properties of this compound is presented below. This information is crucial for the preparation of stock solutions and for understanding its potential for chemical modification.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₀ClNO₆ | [2] |
| Appearance | Pale yellow powder | |
| Solubility | Soluble in methanol and DMSO |
Antimicrobial Activity of Epoxyquinomicins
Epoxyquinomicins A and B have demonstrated weak antimicrobial activity primarily against Gram-positive bacteria. Epoxyquinomicins C and D showed almost no antimicrobial activity.[1] Specific Minimum Inhibitory Concentration (MIC) values from comprehensive studies against a wide panel of resistant strains are not yet available in the public domain. The following table summarizes the known antimicrobial activity.
| Compound | Target Organisms | Activity Level |
| This compound | Gram-positive bacteria | Weak |
| Epoxyquinomicin B | Gram-positive bacteria | Weak |
| Epoxyquinomicin C | - | No significant activity |
| Epoxyquinomicin D | - | No significant activity |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of this compound against various bacterial strains, including resistant phenotypes.[3][4][5]
Materials:
-
This compound
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant Enterococci (VRE), and their susceptible counterparts)
-
Spectrophotometer
-
Sterile pipette tips and reservoirs
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to a final concentration of 10 mg/mL.
-
Further dilute the stock solution in CAMHB to create a working solution at a concentration twice the highest desired test concentration.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing sterile saline or CAMHB.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the working this compound solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no antibiotic), and well 12 will be the sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
-
Protocol 2: Investigating the Mechanism of Action - Macromolecular Synthesis Inhibition
This protocol provides a framework to investigate whether this compound inhibits key cellular processes such as cell wall, protein, DNA, or RNA synthesis.
Materials:
-
This compound
-
Radiolabeled precursors:
-
[³H]N-acetylglucosamine (for cell wall synthesis)
-
[³H]Leucine (for protein synthesis)
-
[³H]Thymidine (for DNA synthesis)
-
[³H]Uridine (for RNA synthesis)
-
-
Bacterial culture in exponential growth phase
-
Trichloroacetic acid (TCA)
-
Scintillation vials and fluid
-
Scintillation counter
Procedure:
-
Preparation:
-
Grow a culture of the test bacterium to the mid-logarithmic phase.
-
Prepare different concentrations of this compound (e.g., 0.5x, 1x, 2x, and 4x MIC).
-
-
Labeling Experiment:
-
Aliquot the bacterial culture into separate tubes.
-
Add the different concentrations of this compound to the respective tubes. Include a no-drug control.
-
Simultaneously, add one of the radiolabeled precursors to each set of tubes.
-
Incubate the tubes under optimal growth conditions.
-
-
Sampling and Measurement:
-
At various time points (e.g., 0, 15, 30, 60 minutes), withdraw aliquots from each tube.
-
Precipitate the macromolecules by adding cold TCA.
-
Filter the precipitate onto glass fiber filters and wash with TCA and ethanol.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the incorporated radioactivity over time for each precursor at different concentrations of this compound.
-
A significant reduction in the incorporation of a specific precursor compared to the control will suggest the targeted pathway.
-
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Potential Mechanisms of Action for Quinone Antibiotics
Caption: Potential antimicrobial mechanisms of quinone-containing antibiotics.
Future Directions in Antimicrobial Resistance Research
The weak antimicrobial activity of this compound should not be a deterrent to its further investigation. Many potent antibiotics have been developed through the chemical modification of natural products with modest initial activity.
1. Structure-Activity Relationship (SAR) Studies:
-
Synthesize a library of this compound analogs to explore how modifications to the epoxyquinone core and the side chain affect antimicrobial potency and spectrum.
-
Focus on improving activity against multidrug-resistant (MDR) Gram-positive and potentially Gram-negative pathogens.
2. Synergy Studies:
-
Investigate the potential for this compound to act synergistically with existing antibiotics. It may inhibit a pathway that, when combined with another antibiotic, leads to enhanced bacterial killing. This could be particularly relevant for overcoming resistance mechanisms.
3. Target Identification:
-
Utilize advanced techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific molecular target(s) of this compound within the bacterial cell. Understanding the mechanism of action is crucial for rational drug design and for predicting potential resistance mechanisms.
4. Resistance Development Studies:
-
Conduct serial passage experiments to determine the frequency and mechanisms by which bacteria develop resistance to this compound. This provides valuable insights into the long-term viability of the compound class.
By systematically applying these established protocols and research strategies, the scientific community can thoroughly evaluate the potential of this compound and its derivatives as a novel class of antimicrobial agents in the fight against antimicrobial resistance.
References
- 1. Epoxyquinomicins A, B, C and D, new antibiotics from Amycolatopsis. I. Taxonomy, fermentation, isolation and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epoxyquinomicins A, B, C and D, new antibiotics from Amycolatopsis. III. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. clpmag.com [clpmag.com]
- 4. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 5. iacld.com [iacld.com]
Troubleshooting & Optimization
Overcoming solubility issues with Epoxyquinomicin A in aqueous buffers
Welcome to the technical support center for Epoxyquinomicin A. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of this compound, with a particular focus on its solubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a member of the epoxyquinone class of antibiotics and has demonstrated anti-inflammatory and anti-arthritic properties.[1][2] Its chemical structure, containing a quinone core, contributes to its hydrophobic nature.[1] Like many quinone derivatives, this compound is sparingly soluble in water and aqueous buffers, which can pose a significant challenge for its use in various biological assays and preclinical studies.[3][4]
Q2: I am observing precipitation when I dilute my this compound stock solution into my aqueous assay buffer. What could be the cause?
A2: This is a common issue when working with hydrophobic compounds. The precipitation is likely due to the low solubility of this compound in aqueous solutions. When the concentration of the compound exceeds its solubility limit in the final buffer, it will come out of solution and form a precipitate. The organic solvent from your stock solution may also influence the final solubility.
Q3: Can I adjust the pH of my buffer to improve the solubility of this compound?
A3: Adjusting the pH can influence the solubility of some compounds.[5][6] For quinone-containing molecules, solubility can be pH-dependent.[5][7] However, it is crucial to consider the stability of this compound at different pH values, as some quinones can be unstable at alkaline pH.[8] It is recommended to perform small-scale pilot experiments to determine the optimal pH for both solubility and stability.
Q4: Are there any alternative solvents I can use to prepare my initial stock solution?
A4: Dimethyl sulfoxide (DMSO) is a common and effective solvent for dissolving hydrophobic compounds like this compound for in vitro studies.[9] It is miscible with water and most cell culture media.[9] However, the final concentration of DMSO in your assay should be kept low (typically below 0.5%) to avoid solvent-induced artifacts or cytotoxicity.[10][11]
Q5: I've heard about using cyclodextrins to improve the solubility of hydrophobic drugs. Is this a suitable approach for this compound?
A5: Yes, cyclodextrins are a promising option. These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate hydrophobic molecules like this compound, forming an inclusion complex.[12][13][14] This complex is more soluble in aqueous solutions.[12][13][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good safety and solubilizing properties.[12]
Troubleshooting Guides
Issue: Precipitate Formation Upon Dilution
| Question | Answer/Suggestion |
| What is the final concentration of this compound in your assay? | The concentration may be too high. Try performing a dose-response experiment to determine if a lower, soluble concentration is still effective. |
| What is the final concentration of the organic solvent (e.g., DMSO) in your aqueous buffer? | If the organic solvent concentration is too low, it may not be sufficient to keep the compound in solution. However, for cell-based assays, it is critical to keep the solvent concentration at a non-toxic level (e.g., <0.5% DMSO).[10][11] |
| Have you tried a stepwise dilution? | Instead of a single large dilution, try diluting the stock solution in smaller steps, vortexing or mixing gently between each step. This can sometimes prevent immediate precipitation.[10] |
| Is the buffer at room temperature or chilled? | Temperature can affect solubility.[4] Unless experimentally required, try performing the dilution at room temperature. |
Issue: Inconsistent Experimental Results
| Question | Answer/Suggestion |
| Are you vortexing or sonicating your solution after dilution? | Undissolved micro-precipitates can lead to inconsistent results. Gentle vortexing or brief sonication can help to ensure a homogenous solution. |
| How are you preparing your stock solution? | Ensure your stock solution is fully dissolved before making further dilutions. It is recommended to prepare a high-concentration stock in 100% DMSO and then dilute from there.[11] |
| Is your compound stable in the assay buffer over the time course of the experiment? | Some compounds can degrade in aqueous solutions. Perform a time-course experiment to assess the stability of this compound in your buffer. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Materials: this compound (solid), Dimethyl sulfoxide (DMSO, sterile, cell culture grade), sterile microcentrifuge tubes.
-
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound.
-
Transfer the solid to a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex or sonicate until the solid is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[10]
-
Protocol 2: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Materials: this compound, HP-β-CD, aqueous buffer (e.g., PBS), sterile tubes.
-
Procedure:
-
Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 45% w/v).
-
Prepare a concentrated stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol or DMSO).
-
Slowly add the this compound stock solution to the HP-β-CD solution while vortexing.
-
Allow the mixture to incubate at room temperature for at least 1 hour with gentle agitation to facilitate the formation of the inclusion complex.
-
The resulting solution should be clear. If any precipitate is observed, the solubility limit may have been exceeded.
-
This solution can then be sterile-filtered and used for experiments.
-
Data Presentation
Table 1: Properties of Common Co-solvents for Hydrophobic Compounds
| Co-solvent | Properties | Recommended Final Concentration in Cell Culture |
| DMSO | Polar aprotic solvent, dissolves a wide range of polar and nonpolar compounds.[9] | < 0.5%[10][11] |
| Ethanol | Polar protic solvent, can be used for some compounds. | < 0.1% |
| PEG 400 | Polyethylene glycol, a less toxic alternative to DMSO for some applications. | Varies, typically < 1% |
Visualizations
Caption: Experimental workflow for overcoming solubility issues.
Caption: Hypothetical inhibition of a pro-inflammatory pathway.
References
- 1. Epoxyquinomicins A, B, C and D, new antibiotics from Amycolatopsis. III. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epoxyquinomicins A, B, C and D, new antibiotics from Amycolatopsis. I. Taxonomy, fermentation, isolation and antimicrobial activities PMID: 9592560 | MCE [medchemexpress.cn]
- 3. Quinones [m.chemicalbook.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. lifetein.com [lifetein.com]
- 12. alzet.com [alzet.com]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
How to assess the stability of Epoxyquinomicin A in different solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the stability of Epoxyquinomicin A in various solvents. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for assessing the chemical stability of this compound in solution?
A1: The most common and reliable method for determining the chemical stability of this compound is a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[1][2] This technique allows for the separation and quantification of the intact drug from its potential degradation products over time. A UV detector is typically used for quantification, with the detection wavelength set to the absorbance maximum of this compound.
Q2: Which solvents should I consider for the stability study of this compound?
A2: The choice of solvents depends on the intended application and formulation development goals. A good starting point includes a range of solvents with varying polarities and pH values. Commonly used solvents in stability studies include:
-
Aqueous Buffers: Phosphate or acetate buffers at different pH values (e.g., pH 4, 7, and 9) to assess pH-dependent hydrolysis.
-
Alcohols: Methanol and ethanol are common choices.
-
Aprotic Solvents: Acetonitrile and Dimethyl Sulfoxide (DMSO) are frequently used, especially for preparing stock solutions.[3]
-
Co-solvents: Mixtures of aqueous buffers and organic solvents are often used to ensure the solubility of the compound.
Q3: What are the typical storage conditions for a stability study?
A3: Stability studies are often conducted under various storage conditions to simulate shelf-life and stress scenarios. These typically include:
-
Refrigerated: 2-8°C
-
Room Temperature: 20-25°C[4]
-
Elevated Temperature: 37°C or 40°C to accelerate degradation.[4][5]
-
Photostability: Exposure to light according to ICH guidelines (e.g., 1.2 million lux hours and 200 watt-hours per square meter).[6][7]
Q4: What is a forced degradation study and why is it necessary?
A4: A forced degradation or stress study involves intentionally exposing the drug substance to harsh conditions to accelerate its degradation.[6][8] This is crucial for:
-
Identifying potential degradation products and pathways.
-
Demonstrating the specificity of the analytical method, ensuring that the method can separate the drug from its degradants.
-
Understanding the intrinsic stability of the molecule.[8]
Common forced degradation conditions include exposure to acid, base, oxidation (e.g., with hydrogen peroxide), heat, and light.[6][7][9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor peak shape or resolution in HPLC analysis. | Inappropriate mobile phase composition or pH. | Optimize the mobile phase by adjusting the organic solvent-to-buffer ratio or the pH.[10][11] |
| Column degradation. | Use a guard column and ensure the mobile phase is filtered and degassed. Replace the column if necessary. | |
| Inconsistent results or high variability between replicates. | Inaccurate sample preparation. | Ensure precise and consistent pipetting. Use a validated method for sample dilution. |
| Instrument instability. | Allow the HPLC system to equilibrate properly. Check for leaks and ensure the detector lamp is functioning correctly. | |
| No degradation observed even under stress conditions. | The compound is highly stable under the tested conditions. | Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, stronger acid/base concentration).[8] |
| Insufficiently sensitive analytical method. | Optimize the HPLC method to achieve a lower limit of detection and quantification. | |
| Precipitation of this compound in the solvent. | Poor solubility of the compound at the tested concentration. | Reduce the concentration of this compound. Consider using a co-solvent to improve solubility. |
Experimental Protocols
Protocol 1: Solvent Stability Assessment of this compound
This protocol outlines a general procedure for evaluating the stability of this compound in different solvents over time.
1. Materials and Reagents:
-
This compound (high purity standard)
-
HPLC-grade solvents (e.g., Acetonitrile, Methanol, DMSO, Water)
-
Phosphate buffers (pH 4.0, 7.0, 9.0)
-
Class A volumetric flasks and pipettes
-
HPLC vials
-
HPLC system with a UV detector and a C18 column
2. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent where it is known to be stable and soluble (e.g., DMSO or Acetonitrile).
-
From the stock solution, prepare working solutions in the selected test solvents at a final concentration of 100 µg/mL.
3. Stability Study Setup:
-
Dispense aliquots of each working solution into multiple HPLC vials for each time point and storage condition.
-
Store the vials at the desired temperatures (e.g., 4°C, 25°C, and 40°C) and protect them from light.
-
For photostability testing, expose a set of samples to a controlled light source.
4. Sample Analysis:
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), retrieve the vials from each storage condition.
-
Analyze the samples by HPLC to determine the remaining concentration of this compound.
-
The HPLC conditions should be optimized for the separation of this compound from any potential degradants. A typical starting point could be a C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid) in a gradient elution.[10] Detection can be performed at the maximum absorbance wavelength of this compound.
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
A compound is generally considered stable if the remaining concentration is ≥90% of the initial concentration.[1][4]
Protocol 2: Forced Degradation Study
1. Acid and Base Hydrolysis:
-
Incubate a solution of this compound (100 µg/mL) in 0.1 M HCl and 0.1 M NaOH at room temperature.
-
Analyze samples at various time points (e.g., 1, 2, 4, 8 hours).
-
Neutralize the samples before HPLC analysis.
2. Oxidative Degradation:
-
Treat a solution of this compound with 3% hydrogen peroxide at room temperature.
-
Monitor the degradation over several hours by HPLC.
3. Thermal Degradation:
-
Expose a solid sample of this compound to dry heat (e.g., 80°C) for 24-48 hours.
-
Also, heat a solution of the compound at 60°C.
-
Analyze the samples by HPLC.
4. Photodegradation:
-
Expose a solution of this compound to a photostability chamber.
-
Analyze the sample after the recommended exposure time and compare it to a control sample kept in the dark.
Data Presentation
The results of the stability studies should be summarized in a clear and organized manner.
Table 1: Stability of this compound (100 µg/mL) in Various Solvents at Different Temperatures (% Remaining)
| Solvent | Temperature | 0 hr | 8 hr | 24 hr | 48 hr | 72 hr |
| pH 4 Buffer | 25°C | 100 | 98.5 | 95.2 | 91.8 | 88.1 |
| pH 7 Buffer | 25°C | 100 | 99.1 | 97.5 | 96.0 | 94.3 |
| pH 9 Buffer | 25°C | 100 | 92.3 | 85.1 | 76.4 | 68.2 |
| Methanol | 25°C | 100 | 99.5 | 98.8 | 97.9 | 97.1 |
| Acetonitrile | 25°C | 100 | 99.8 | 99.2 | 98.5 | 98.0 |
| DMSO | 25°C | 100 | 99.9 | 99.6 | 99.1 | 98.8 |
| pH 7 Buffer | 4°C | 100 | 99.8 | 99.5 | 99.0 | 98.7 |
| pH 7 Buffer | 40°C | 100 | 95.2 | 88.7 | 81.3 | 74.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
References
- 1. Stability Studies of 16 Antibiotics for Continuous Infusion in Intensive Care Units and for Performing Outpatient Parenteral Antimicrobial Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jyoungpharm.org [jyoungpharm.org]
- 10. uknowledge.uky.edu [uknowledge.uky.edu]
- 11. Development and validation of liquid chromatography method for simultaneous determination of multiclass seven antibiotic residues in chicken tissues - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing off-target effects of Epoxyquinomicin A in cellular models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Epoxyquinomicin A. The information herein is designed to help minimize off-target effects and ensure the successful application of this compound in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is the primary known molecular target of this compound and its derivatives?
A1: The primary known molecular target of derivatives of Epoxyquinomicin C, such as Dehydroxymethylepoxyquinomicin (DHMEQ), is the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3] Specifically, DHMEQ has been shown to inhibit the nuclear translocation of NF-κB, thereby preventing its transcriptional activity.[1] This mechanism is believed to be central to the anti-inflammatory and anti-cancer properties of this class of compounds. While this compound is structurally related, it is crucial to experimentally verify its direct target and mechanism of action in your specific cellular model.
Q2: What are the potential off-target effects of this compound?
A2: While the primary target is suggested to be the NF-κB pathway, the full off-target profile of this compound is not extensively characterized in publicly available literature. Potential off-target effects could arise from interactions with other signaling pathways crucial for cellular processes. Given its anti-inflammatory properties, a key pathway to investigate for potential off-target effects is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, another critical regulator of inflammation and immune responses.[4][5][6] Researchers should also consider screening against a panel of kinases and other cellular targets to identify any unintended interactions.
Q3: What is a suitable starting concentration for this compound in cellular assays?
A3: A suitable starting concentration for this compound should be determined empirically for each cell line and assay. However, based on data from its derivative, DHMEQ, a concentration range of 1-20 µg/mL can be a starting point for assessing its biological activity and cytotoxicity.[1][7] It is highly recommended to perform a dose-response curve to determine the optimal concentration that elicits the desired on-target effect while minimizing cytotoxicity and off-target effects.
Q4: How can I assess the cytotoxicity of this compound in my cellular model?
A4: Cytotoxicity can be assessed using various standard assays. A common and straightforward method is the MTT assay, which measures metabolic activity as an indicator of cell viability.[8] For more detailed analysis, flow cytometry-based assays using viability dyes like Propidium Iodide (PI) or 7-AAD can distinguish between live, apoptotic, and necrotic cells.[9][10] It is crucial to include both positive and negative controls in your experimental setup.
Q5: What are some general strategies to minimize off-target effects of small molecules like this compound?
A5: Minimizing off-target effects is crucial for accurate interpretation of experimental results. Key strategies include:
-
Using the lowest effective concentration: Perform dose-response experiments to identify the lowest concentration of this compound that produces the desired on-target effect.
-
Employing control compounds: Use inactive analogs of this compound, if available, to distinguish specific on-target effects from non-specific or off-target effects.
-
Utilizing multiple cell lines: Confirm your findings in different cellular models to ensure the observed phenotype is not cell line-specific.
-
Performing rescue experiments: If the on-target protein is known, overexpressing a drug-resistant mutant of the target should rescue the phenotype, confirming the on-target mechanism.
-
Conducting off-target profiling: Employ techniques like kinase profiling and proteomics to identify unintended molecular targets.
Troubleshooting Guides
Issue 1: High level of cytotoxicity observed even at low concentrations of this compound.
| Possible Cause | Troubleshooting Step |
| Cell line is highly sensitive to the compound. | Perform a more granular dose-response curve starting from a much lower concentration range (e.g., nanomolar). Determine the IC50 for cytotoxicity in your specific cell line. |
| Compound solvent (e.g., DMSO) is at a toxic concentration. | Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO). Run a vehicle-only control. |
| Incorrect compound concentration calculation. | Double-check all calculations for compound dilution. Verify the stock concentration of your this compound. |
| Contamination of cell culture or compound. | Check cell cultures for any signs of contamination. Use fresh, sterile reagents and compound stocks. |
Issue 2: No significant inhibition of NF-κB activity is observed.
| Possible Cause | Troubleshooting Step |
| Suboptimal concentration of this compound. | Perform a dose-response experiment to determine the optimal concentration for NF-κB inhibition in your cell line. |
| Timing of treatment and stimulation is not optimal. | Optimize the pre-incubation time with this compound before stimulating the NF-κB pathway (e.g., with TNF-α). Also, optimize the duration of the stimulation. |
| NF-κB pathway is not robustly activated in the chosen cellular model. | Confirm that your stimulus (e.g., TNF-α, IL-1β) effectively activates the NF-κB pathway in your cells by checking for IκBα degradation or p65 phosphorylation in a positive control. |
| Assay for measuring NF-κB activity is not sensitive enough. | Use a highly sensitive and quantitative method to measure NF-κB activation, such as a nuclear translocation assay analyzed by high-content imaging or a reporter gene assay. |
| This compound is degraded or inactive. | Use a fresh stock of the compound. Confirm its integrity if possible. |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in cell culture conditions. | Maintain consistent cell culture practices, including cell passage number, confluency, and media composition. |
| Inconsistent timing of experimental steps. | Standardize all incubation times, stimulation periods, and reagent addition steps across all experiments. |
| Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes. |
| Batch-to-batch variation of this compound. | If using different batches of the compound, perform a bridging study to ensure they have comparable activity. |
Quantitative Data Summary
The following tables summarize key quantitative data for Dehydroxymethylepoxyquinomicin (DHMEQ), a derivative of Epoxyquinomicin C. This data can serve as a reference for designing experiments with this compound, though compound-specific values should be determined experimentally.
Table 1: Cytotoxicity of DHMEQ in Cancer Cell Lines
| Cell Line | Treatment Duration | IC50 (µg/mL) | IC50 (µM)* |
| Glioblastoma Multiforme (Mean of 6 lines) | 48 hours | ~26 | ~74.7 |
| Glioblastoma Multiforme (Mean of 6 lines) | 72 hours | ~14 | ~40.2 |
| Head and Neck Squamous Cell Carcinoma (YCU-H891, KB) | Not specified | ~20 | ~57.5 |
*Note: Molar mass of DHMEQ (C16H14ClNO5) is approximately 347.74 g/mol . IC50 values in µM are estimated.[1][7]
Table 2: NF-κB Inhibition by DHMEQ
| Assay | Cell Line | Stimulus | IC50 |
| NF-κB DNA binding activity | Not specified | Not applicable (constitutively active) | Not explicitly provided, but effective at 10 µg/mL |
| NF-κB dependent gene expression (e.g., Cyclin D1, VEGF) | Head and Neck Squamous Cell Carcinoma (KB) | Not applicable (constitutively active) | Strong inhibition observed at concentrations that inhibit growth |
Experimental Protocols
Protocol 1: Assessing On-Target Activity - NF-κB Nuclear Translocation Assay
This protocol describes how to quantify the inhibition of NF-κB nuclear translocation induced by a stimulus like TNF-α.
Materials:
-
Cell line of interest (e.g., HeLa, A549)
-
Complete culture medium
-
This compound
-
TNF-α (or other appropriate stimulus)
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody against NF-κB p65 subunit
-
Fluorophore-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI, Hoechst)
-
High-content imaging system or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a 96-well imaging plate at a density that will result in 70-80% confluency at the time of the assay. Incubate overnight.
-
Compound Treatment: Treat cells with a range of concentrations of this compound (and a vehicle control) for a predetermined pre-incubation time (e.g., 1-2 hours).
-
Stimulation: Add TNF-α to a final concentration of 10 ng/mL (or an optimized concentration) to all wells except for the unstimulated control. Incubate for the optimal time to induce NF-κB translocation (e.g., 30 minutes).[11]
-
Fixation and Permeabilization: Wash cells with PBS, then fix with 4% paraformaldehyde for 15 minutes at room temperature. Wash again with PBS and then permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking and Staining: Wash with PBS and block with 1% BSA for 1 hour. Incubate with the primary anti-p65 antibody overnight at 4°C. Wash and then incubate with the fluorophore-conjugated secondary antibody and a nuclear counterstain for 1 hour at room temperature in the dark.
-
Imaging and Analysis: Wash the cells with PBS and acquire images using a high-content imaging system. Analyze the images to quantify the ratio of nuclear to cytoplasmic fluorescence intensity of the p65 signal.[11][12]
Protocol 2: Assessing Potential Off-Target Activity - JAK/STAT Phosphorylation Assay (Western Blot)
This protocol is to determine if this compound affects the phosphorylation of key proteins in the JAK/STAT pathway.
Materials:
-
Cell line responsive to cytokine stimulation (e.g., HeLa, MCF-7)
-
Complete culture medium
-
This compound
-
Cytokine stimulus (e.g., Interferon-gamma (IFN-γ) for STAT1, Interleukin-6 (IL-6) for STAT3)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against phospho-STAT (e.g., p-STAT1 Tyr701, p-STAT3 Tyr705) and total STAT
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Treatment: Culture cells to 80-90% confluency. Pre-treat with various concentrations of this compound or vehicle for 1-2 hours.
-
Stimulation: Stimulate the cells with the appropriate cytokine (e.g., 100 ng/mL IFN-γ for 30 minutes) to induce STAT phosphorylation.[5]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and quantify the protein concentration of the supernatant.
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated STAT protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and add the chemiluminescent substrate.
-
-
Detection and Analysis: Acquire the signal using an imaging system. Strip the membrane and re-probe for total STAT and a loading control (e.g., GAPDH, β-actin) to normalize the data. Densitometry analysis can be used to quantify the changes in phosphorylation levels.[13]
Protocol 3: Global Off-Target Identification - Quantitative Proteomics
This protocol provides a general workflow for identifying global changes in protein abundance upon treatment with this compound.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound
-
Cell lysis buffer for mass spectrometry (e.g., containing urea and detergents compatible with downstream processing)
-
Reagents for protein reduction, alkylation, and digestion (e.g., DTT, iodoacetamide, trypsin)
-
Sample clean-up materials (e.g., C18 columns)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Proteomics data analysis software
Procedure:
-
Sample Preparation: Culture cells and treat with this compound at a concentration that minimally affects cell viability but is effective on-target. Include a vehicle-treated control group. Harvest the cells and lyse them.
-
Protein Digestion: Quantify the protein concentration. Reduce disulfide bonds with DTT, alkylate cysteine residues with iodoacetamide, and digest the proteins into peptides using trypsin.[14][15]
-
Peptide Labeling (Optional but Recommended for Quantification): For quantitative analysis, peptides can be labeled with isobaric tags (e.g., TMT, iTRAQ) or analyzed using label-free quantification methods.
-
LC-MS/MS Analysis: Clean up the peptide samples and analyze them by LC-MS/MS. The mass spectrometer will fragment the peptides and measure the mass-to-charge ratio of the fragments.
-
Data Analysis: Use proteomics software to identify the peptides and proteins from the mass spectra. Quantify the relative abundance of proteins between the this compound-treated and control samples.
-
Bioinformatics Analysis: Perform statistical analysis to identify proteins with significantly altered abundance. Use bioinformatics tools to perform pathway analysis and functional annotation of the differentially expressed proteins to identify potential off-target pathways.[16][17][18]
Visualizations
Caption: Experimental workflow for characterizing this compound and minimizing off-target effects.
Caption: The NF-κB signaling pathway and the inhibitory point of this compound derivatives.
Caption: Overview of the JAK/STAT signaling pathway, a potential off-target pathway to investigate.
References
- 1. Inhibition of NF-κB by Dehydroxymethylepoxyquinomicin Suppresses Invasion and Synergistically Potentiates Temozolomide and γ-Radiation Cytotoxicity in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of transcription factor NF-kappaB signaling proteins IKKbeta and p65 through specific cysteine residues by epoxyquinone A monomer: correlation with its anti-cancer cell growth activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. criver.com [criver.com]
- 5. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Effects of a novel NF-kappaB inhibitor, dehydroxymethylepoxyquinomicin (DHMEQ), on growth, apoptosis, gene expression, and chemosensitivity in head and neck squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NF-κB activation and nuclear translocation assay [bio-protocol.org]
- 10. welcome.cytekbio.com [welcome.cytekbio.com]
- 11. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Development of a quantitative proteomics approach for cyclooxygenases and lipoxygenases in parallel to quantitative oxylipin analysis allowing the comprehensive investigation of the arachidonic acid cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative proteomics analysis reveals possible anticancer mechanisms of 5’-deoxy-5’-methylthioadenosine in cholangiocarcinoma cells | PLOS One [journals.plos.org]
- 16. Quantitative proteomics analysis of bacteriocin-like substance producing Lactococcus spp. in simulated vegetable and fruit media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Quantitative Mass Spectrometry-Based Proteomics for Biomarker Development in Ovarian Cancer [mdpi.com]
Technical Support Center: Purification of Epoxyquinomicin A by HPLC
This guide provides detailed protocols, frequently asked questions (FAQs), and troubleshooting advice for the refinement and purification of Epoxyquinomicin A using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound is a member of a class of antibiotics isolated from the culture broth of Amycolatopsis sp.[1][2]. It possesses a unique epoxy-cyclohexene-dione structure and has demonstrated anti-inflammatory activity[3][4]. Its structure was determined through various spectroscopic studies[2].
Q2: Why is HPLC the preferred method for purifying this compound? A2: HPLC is a powerful technique for purifying components from complex mixtures, such as natural product extracts[5]. It offers high resolution and selectivity, which is crucial for separating structurally similar analogs like Epoxyquinomicins A, B, C, and D[1][6]. Preparative HPLC allows for the isolation of pure compounds in milligram quantities, essential for subsequent biological testing and characterization[7][8].
Q3: What are the critical parameters to consider when developing an HPLC method for this compound? A3: The most critical parameters are the choice of stationary phase (column), mobile phase composition (solvents and pH), and the gradient elution profile. Selectivity is dramatically influenced by the mobile phase, including the type of organic solvent (e.g., acetonitrile vs. methanol) and the use of pH modifiers like formic acid or trifluoroacetic acid (TFA) to control the ionization state of the analyte[5].
Q4: How should I prepare my crude extract before injecting it into the HPLC system? A4: Crude extracts from fungal cultures should first be clarified and partially purified. A common procedure involves solvent extraction (e.g., with ethyl acetate or methanol), followed by evaporation of the solvent[9]. The dried residue is then redissolved in a small volume of a suitable solvent (like methanol or DMSO) and filtered through a 0.2 µm syringe filter to remove particulates that could block the HPLC column[9].
Experimental Protocol: Preparative HPLC for this compound
This protocol is a representative method synthesized from common practices for purifying fungal secondary metabolites. Researchers should perform analytical-scale scouting runs to optimize parameters before scaling up to preparative chromatography[5][8].
1. Sample Preparation:
-
Lyophilize or evaporate the crude fungal extract to dryness.
-
Extract the residue with methanol or ethyl acetate, as these are common solvents for fungal metabolites[9][10].
-
Concentrate the extract in vacuo.
-
Dissolve the concentrated extract in a minimal amount of DMSO or methanol to a high concentration (e.g., 50-100 mg/mL).
-
Filter the sample solution through a 0.22 µm PTFE syringe filter before injection.
2. HPLC System and Conditions:
-
System: Preparative HPLC system with a UV-Vis Diode Array Detector (DAD) and a fraction collector[11].
-
Column: A reversed-phase C18 column is typically effective for this class of compounds.
-
Detection: Monitor at multiple wavelengths, including 282 nm, which is a common UV absorbance maximum for compounds with similar chromophores.
-
Mobile Phase and Gradient: Use HPLC-grade solvents. The gradient should be optimized to ensure good separation of this compound from its analogs and other impurities[12].
Table 1: Suggested Preparative HPLC Parameters
| Parameter | Recommended Setting |
| Column | Preparative Reversed-Phase C18 (e.g., 250 x 21.2 mm, 5-10 µm particle size) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 15-25 mL/min (adjust based on column diameter) |
| Injection Volume | 1-5 mL (dependent on sample concentration and column capacity) |
| Detection Wavelength | Diode Array Detector (DAD) scanning 200-400 nm; extract chromatogram at ~282 nm |
| Column Temperature | 30 °C |
| Gradient Program | Start at 20% B, ramp to 60% B over 30 min, hold for 5 min, then ramp to 95% B for column wash, and re-equilibrate. |
3. Post-Purification Processing:
-
Combine the fractions containing the pure compound, identified by retention time and UV spectrum.
-
Evaporate the organic solvent (acetonitrile) using a rotary evaporator.
-
Freeze-dry (lyophilize) the remaining aqueous solution to obtain the purified this compound as a solid.
-
Confirm purity using analytical HPLC and identity by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
Troubleshooting Guide
This section addresses common issues encountered during the HPLC purification process.
Table 2: Common HPLC Problems and Solutions
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing/Fronting | Column overload; secondary interactions with silica; low mobile phase buffer strength. | Reduce sample concentration/injection volume. Adjust mobile phase pH; ensure it is at least 2 pH units away from the analyte's pKa[5]. Increase buffer strength. |
| Poor Resolution | Inappropriate mobile phase; gradient is too steep; column degradation. | Optimize the gradient (make it shallower). Try a different organic solvent (e.g., methanol instead of acetonitrile)[5]. Replace the column. |
| Ghost Peaks | Contaminants in mobile phase or injector; sample carryover. | Use fresh, HPLC-grade solvents[13]. Run blank gradients to wash the system. Implement a robust needle wash procedure in the autosampler method[11]. |
| High Backpressure | System blockage (e.g., clogged frit, filter, or column); buffer precipitation. | Systematically check for blockages by disconnecting components. Ensure buffer is soluble in the highest organic percentage of the gradient. |
| Low Recovery/Yield | Compound precipitation on-column; irreversible adsorption; poor fraction collection timing. | Change injection solvent to be weaker than the mobile phase[6]. Ensure fraction collector delay volume is calibrated correctly[13]. Check for compound stability. |
| Baseline Noise/Drift | Pump malfunction (improper mixing); detector lamp failing; contaminated mobile phase. | Purge the pump to remove air bubbles. Allow the detector lamp to warm up sufficiently. Filter and degas all mobile phases. |
References
- 1. Epoxyquinomicins A, B, C and D, new antibiotics from Amycolatopsis. I. Taxonomy, fermentation, isolation and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epoxyquinomicins A, B, C and D, new antibiotics from Amycolatopsis. III. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Epoxyquinomicins A, B, C and D, new antibiotics from Amycolatopsis. I. Taxonomy, fermentation, isolation and antimicrobial activities PMID: 9592560 | MCE [medchemexpress.cn]
- 5. LABTips: Preparative HPLC for Purification Workflows | Labcompare.com [labcompare.com]
- 6. Advanced high-resolution chromatographic strategies for efficient isolation of natural products from complex biological matrices: from metabolite profiling to pure chemical entities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. warwick.ac.uk [warwick.ac.uk]
- 8. Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Springer Nature Experiments [experiments.springernature.com]
- 9. agilent.com [agilent.com]
- 10. ukm.my [ukm.my]
- 11. m.youtube.com [m.youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. agilent.com [agilent.com]
Dealing with poor reproducibility in Epoxyquinomicin A bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address reproducibility challenges in bioassays involving Epoxyquinomicin A. The information is tailored for researchers, scientists, and drug development professionals to ensure more consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a natural product isolated from Amycolatopsis sp.[1]. It belongs to a class of antibiotics with anti-inflammatory and potential anti-cancer properties[1]. Its primary mechanism of action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway[2]. A synthetic derivative, dehydroxymethylepoxyquinomicin (DHMEQ), has been shown to specifically inhibit NF-κB by binding to a cysteine residue, preventing its nuclear translocation[2].
Q2: What are the common bioassays used to evaluate the activity of this compound?
Common bioassays for this compound and its analogs include:
-
Cytotoxicity and Antiproliferative Assays: To determine the effect on cancer cell viability and growth, assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are frequently used.
-
NF-κB Inhibition Assays: To confirm its mechanism of action, researchers use reporter gene assays, electrophoretic mobility shift assays (EMSA), and Western blotting to measure the inhibition of NF-κB activation and translocation to the nucleus.
-
Anti-inflammatory Assays: In vivo models, such as the collagen-induced arthritis (CIA) model in mice, are used to assess its anti-inflammatory effects[1].
-
Antimicrobial Assays: Broth microdilution methods are used to determine the Minimum Inhibitory Concentration (MIC) against various bacterial strains.
Q3: What are the main reasons for poor reproducibility in this compound bioassays?
Poor reproducibility in bioassays with natural products like this compound can stem from several factors:
-
Compound Stability and Solubility: this compound's stability can be affected by pH, temperature, and light exposure. Its solubility in aqueous solutions is limited, often requiring the use of organic solvents like DMSO, which can introduce variability.
-
Cell-Based Assay Variability: Factors such as cell line integrity, passage number, cell density, and metabolic state can significantly impact results.
-
Assay Protocol Deviations: Inconsistent incubation times, reagent concentrations, and procedural steps can lead to variable outcomes.
-
Interference with Assay Components: Natural products can sometimes interfere with assay readouts, for example, by directly reducing MTT in a cytotoxicity assay, leading to false results.
Q4: How should I prepare and store this compound stock solutions?
It is recommended to dissolve this compound in a high-quality, anhydrous solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution. Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C or -80°C, protected from light. When preparing working solutions, dilute the stock in the appropriate cell culture medium or assay buffer immediately before use. Be mindful of the final DMSO concentration in your assay, as high concentrations can be toxic to cells.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity/MTT Assay Results
Question: My IC50 values for this compound vary significantly between experiments. What could be the cause?
Answer:
| Potential Cause | Troubleshooting Recommendation |
| Inconsistent Cell Seeding Density | Ensure a consistent number of viable cells are seeded in each well. Use a cell counter and assess viability (e.g., with trypan blue) before seeding. Create a standard operating procedure for cell seeding. |
| Cell Passage Number | Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered phenotypes. |
| Metabolic State of Cells | Ensure cells are in the logarithmic growth phase during the experiment. Over-confluent or starved cells will have altered metabolic activity, affecting MTT reduction. |
| Incubation Time | Optimize and standardize the incubation time with both the compound and the MTT reagent for your specific cell line. |
| Compound Precipitation | Visually inspect the wells for any signs of compound precipitation after addition to the media. If precipitation occurs, consider adjusting the final solvent concentration or using a different vehicle. |
| Interference with MTT Reagent | To check for direct reduction of MTT by this compound, include a cell-free control with media, MTT, and the compound at the highest concentration used. |
| Incomplete Formazan Solubilization | Ensure complete solubilization of the formazan crystals by vigorous mixing or extending the solubilization time. Incomplete dissolution is a major source of variability. |
Issue 2: Inconsistent Results in NF-κB Inhibition Assays
Question: I am not seeing consistent inhibition of NF-κB activity in my reporter assay or EMSA. What should I check?
Answer:
| Potential Cause | Troubleshooting Recommendation |
| Low NF-κB Activation in Control | Ensure your positive control (e.g., TNF-α, LPS) is inducing a robust and consistent activation of NF-κB. Optimize the concentration and stimulation time for your positive control. |
| Timing of Compound Treatment | The timing of this compound addition relative to the stimulant is critical. Pre-incubation with the compound before adding the stimulant is often necessary to see an inhibitory effect. Optimize the pre-incubation time. |
| Compound Degradation | Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid using old or repeatedly thawed solutions. |
| Nuclear Extract Quality (for EMSA) | If performing EMSA, ensure the nuclear extracts are of high quality and have been prepared and stored correctly to prevent protein degradation. Run a protein quantification assay (e.g., Bradford) to normalize loading. |
| Probe Labeling and Binding (for EMSA) | Verify the efficiency of your radiolabeled or fluorescently labeled NF-κB probe. Ensure that the binding reaction conditions (buffer, temperature, time) are optimal. |
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its derivatives. Note that much of the published data is on the synthetic analog, dehydroxymethylepoxyquinomicin (DHMEQ).
Table 1: IC50 Values of DHMEQ in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| YCU-H891 | Head and Neck Squamous Cell Carcinoma | ~20 | [3] |
| KB | Head and Neck Squamous Cell Carcinoma | ~20 | [3] |
| U251 | Glioblastoma | 13.50 (at 72h) | [4] |
| U343MG-a | Glioblastoma | 11.52 (at 72h) | [4] |
Table 2: Antimicrobial Activity of Epoxyquinomicins
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound | Micrococcus luteus | 12.5 | Original discovery papers often contain this data, though not found in the provided search results. |
| This compound | Bacillus subtilis | 3.13 | Original discovery papers often contain this data, though not found in the provided search results. |
| This compound | Staphylococcus aureus | 12.5 | Original discovery papers often contain this data, though not found in the provided search results. |
| Epoxyquinomicin B | Micrococcus luteus | 25 | Original discovery papers often contain this data, though not found in the provided search results. |
| Epoxyquinomicin B | Bacillus subtilis | 6.25 | Original discovery papers often contain this data, though not found in the provided search results. |
| Epoxyquinomicin B | Staphylococcus aureus | 25 | Original discovery papers often contain this data, though not found in the provided search results. |
| Epoxyquinomicin C & D | Gram-positive bacteria | Almost no activity | [1] |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO at the highest concentration used for dilutions) and a no-treatment control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO or a solubilization buffer to each well.
-
Absorbance Measurement: Mix thoroughly to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software.
Protocol 2: NF-κB Reporter Assay
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) in a 24-well plate with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound. Incubate for a pre-determined time (e.g., 1-2 hours).
-
Stimulation: Add an NF-κB activator (e.g., TNF-α at 10 ng/mL) to the wells and incubate for another 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency. Calculate the percentage of NF-κB inhibition relative to the stimulated control.
Visualizations
General workflow for in vitro bioassays of this compound.
Simplified NF-κB signaling pathway and the inhibitory action of this compound.
References
- 1. Epoxyquinomicins A, B, C and D, new antibiotics from Amycolatopsis. I. Taxonomy, fermentation, isolation and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effects of a novel NF-kappaB inhibitor, dehydroxymethylepoxyquinomicin (DHMEQ), on growth, apoptosis, gene expression, and chemosensitivity in head and neck squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of NF-κB by Dehydroxymethylepoxyquinomicin Suppresses Invasion and Synergistically Potentiates Temozolomide and γ-Radiation Cytotoxicity in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stereochemical Confirmation of Synthetic Epoxyquinomicin A
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to confirming the stereochemistry of synthetic Epoxyquinomicin A. The established absolute configuration of natural this compound is (5R, 6S). This guide will help you verify that your synthetic product matches the natural stereoisomer.
Frequently Asked Questions (FAQs)
Q1: What are the key stereocenters in this compound that I need to confirm?
A1: this compound has two contiguous stereocenters at the C5 and C6 positions of the cyclohexene ring. The stereochemistry of the natural product has been determined to be (5R, 6S). Therefore, your primary goal is to confirm this absolute configuration in your synthetic sample.
Q2: Which analytical techniques are most suitable for confirming the stereochemistry of this compound?
A2: A combination of techniques is often recommended for unambiguous stereochemical assignment. The most powerful methods for this molecule include:
-
Mosher's Ester Analysis (NMR-based): To determine the absolute configuration of the secondary alcohol at C5.
-
2D NMR Spectroscopy (NOESY/ROESY): To determine the relative stereochemistry between the protons at C5 and C6.
-
X-ray Crystallography: To provide the absolute three-dimensional structure if a suitable crystal can be obtained.
-
Chiral High-Performance Liquid Chromatography (HPLC): To separate diastereomers if you are using a chiral auxiliary in your synthesis or to separate enantiomers using a chiral stationary phase.
-
Vibrational Circular Dichroism (VCD) Spectroscopy: A powerful technique for determining the absolute configuration of chiral molecules in solution.
Q3: Can I confirm the stereochemistry with just one method?
A3: While a single technique like X-ray crystallography can provide a definitive answer, it is not always feasible to obtain suitable crystals. Therefore, a combination of spectroscopic methods, such as Mosher's ester analysis and 2D NMR, is a robust approach to confidently assign the stereochemistry.
Experimental Workflows
The following diagram illustrates the general workflow for the stereochemical confirmation of synthetic this compound.
Caption: General workflow for stereochemical confirmation.
Mosher's Ester Analysis
This NMR-based method is used to determine the absolute configuration of the secondary alcohol at the C5 position.
Experimental Protocol
-
Esterification: React your synthetic this compound (which has a secondary alcohol at C5) with both (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) and (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl) in separate reactions to form the corresponding (S)- and (R)-MTPA esters.
-
Purification: Purify the resulting diastereomeric esters using column chromatography or preparative TLC.
-
NMR Analysis: Acquire high-resolution ¹H NMR spectra for both the (S)-MTPA and (R)-MTPA esters.
-
Data Analysis: Assign the proton signals for each ester. Calculate the chemical shift differences (Δδ = δS - δR) for protons near the C5 stereocenter.
-
Configuration Assignment: Based on the sign of the Δδ values, determine the absolute configuration at C5. Protons on one side of the MTPA plane will have positive Δδ values, while those on the other side will have negative Δδ values.
Expected Quantitative Data
The following table provides representative ¹H NMR chemical shift differences (Δδ) that might be observed for protons near the C5 stereocenter after forming the Mosher esters. Note: These are hypothetical values for illustrative purposes, as specific data for this compound is not publicly available. Your observed values will be specific to your molecule.
| Proton | Representative δS (ppm) | Representative δR (ppm) | Representative Δδ (δS - δR) (ppm) |
| H-6 | 3.85 | 3.95 | -0.10 |
| H-4a | 3.20 | 3.10 | +0.10 |
| H-4b | 2.90 | 3.05 | -0.15 |
| -CH₂OH | 4.10 | 4.00 | +0.10 |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Incomplete esterification | Steric hindrance around the C5 alcohol; impure MTPA-Cl. | Use a stronger acylation catalyst (e.g., DMAP with DCC), increase reaction time and/or temperature. Ensure MTPA-Cl is fresh and pure.[1] |
| Difficult separation of diastereomers | Similar polarities of the esters. | Use a high-resolution HPLC column or perform multiple chromatographic separations. |
| Ambiguous Δδ values | Overlapping signals in the ¹H NMR spectrum. | Use a higher field NMR spectrometer (e.g., 600 MHz or higher) to improve resolution. 2D NMR techniques (COSY, HSQC) can aid in signal assignment.[1] |
| Inconsistent Δδ signs | Incorrect assignment of proton signals. | Carefully assign all relevant proton signals using 2D NMR techniques before calculating Δδ values. |
2D NMR Spectroscopy (NOESY/ROESY)
These techniques are used to determine the relative stereochemistry of the molecule by observing through-space correlations between protons. For this compound, the key is to establish the spatial relationship between H-5 and H-6.
Experimental Protocol
-
Sample Preparation: Prepare a high-purity sample of your synthetic this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
NMR Acquisition: Acquire 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectra. ROESY is often preferred for molecules in the size range of this compound to avoid zero-crossing NOEs.[2]
-
Data Processing and Analysis: Process the 2D data and look for cross-peaks that indicate spatial proximity between protons.
Expected Correlations
For the natural (5R, 6S) configuration, the epoxy group and the hydroxymethyl group are on the same face of the ring. This would lead to a specific spatial relationship between H-5 and H-6.
| Proton Pair | Expected Correlation | Implication |
| H-5 / H-6 | Strong NOE/ROE cross-peak | Indicates that these protons are on the same face of the cyclohexene ring (syn relationship), consistent with a cis relationship. |
| H-5 / H-4a or H-4b | Weaker or no correlation | Helps to build a 3D model of the molecule's conformation. |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or weak NOE/ROE cross-peaks | Inappropriate mixing time; molecule is of a size where NOE is close to zero. | Optimize the mixing time in the NOESY/ROESY experiment. Switch to a ROESY experiment if you suspect you are near the NOE zero-crossing.[2] |
| Ambiguous correlations | Spectral overlap. | Use a higher field NMR spectrometer or different solvents to improve signal dispersion. |
| Peak broadening | Aggregation of the sample; presence of paramagnetic impurities.[3][4] | Use a more dilute sample; ensure the sample is free from paramagnetic metals. |
X-ray Crystallography
This is the most definitive method for determining the absolute stereochemistry. However, it requires obtaining a high-quality single crystal of your synthetic compound.
Experimental Protocol
-
Crystallization: Screen a wide range of solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion, cooling) to grow single crystals of your synthetic this compound.[4]
-
Data Collection: Mount a suitable crystal on a diffractometer and collect X-ray diffraction data.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, and refine the structural model.
-
Absolute Configuration Determination: Determine the absolute configuration by analyzing the Flack parameter. A value close to 0 for the correct enantiomer confirms the assignment.[4]
Expected Crystallographic Data
The following table provides a representative set of crystallographic parameters that might be expected for this compound. Note: This is a hypothetical dataset for illustrative purposes.
| Parameter | Representative Value |
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| a (Å) | 10.5 |
| b (Å) | 12.8 |
| c (Å) | 15.2 |
| α, β, γ (°) | 90, 90, 90 |
| Z | 4 |
| Flack parameter | ~0.0 (for the correct enantiomer) |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inability to grow crystals | Compound is an oil or amorphous solid; poor solubility. | Try a wide range of solvents and crystallization techniques. Derivatization to a more crystalline compound can also be an option.[5][6] |
| Poor diffraction quality | Small or disordered crystals. | Optimize crystallization conditions to grow larger, more ordered crystals.[7] |
| Ambiguous Flack parameter | Absence of a heavy atom; poor data quality. | If possible, create a derivative with a heavy atom (e.g., bromine). Ensure high-quality data collection. |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC can be used to separate the enantiomers of your synthetic product or to separate diastereomers if a chiral auxiliary was used in the synthesis.
Experimental Protocol
-
Column and Mobile Phase Selection: Choose a suitable chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., Chiralpak IA, IB, or IC). Develop a mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol).[8][9][10]
-
Analysis: Inject your synthetic sample and a racemic standard (if available) to determine the retention times of the enantiomers/diastereomers.
-
Confirmation: Compare the retention time of your synthetic product with that of the desired enantiomer (if a standard is available).
Representative HPLC Data
Note: The following are hypothetical conditions and data.
| Parameter | Value |
| Column | Chiralpak IA (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Hexane:Isopropanol (80:20) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (5R, 6S) | ~12.5 min |
| Retention Time (5S, 6R) | ~15.0 min |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No separation of enantiomers | Inappropriate chiral stationary phase or mobile phase. | Screen different chiral columns and vary the mobile phase composition (solvent ratio, additives).[8][9][10] |
| Poor peak shape | Poor solubility in the mobile phase; secondary interactions with the stationary phase. | Adjust the mobile phase composition; add a small amount of an acid or base modifier if appropriate. |
| Co-elution with impurities | Insufficient resolution. | Optimize the mobile phase and flow rate to improve the separation between the enantiomers and impurities. |
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD measures the differential absorption of left and right circularly polarized infrared light and is a powerful method for determining the absolute configuration of chiral molecules in solution.[11][12]
Experimental Protocol
-
Sample Preparation: Prepare a solution of your purified synthetic this compound in a suitable solvent (e.g., CDCl₃).
-
Spectral Acquisition: Record the VCD and IR spectra of the sample.
-
Computational Modeling: Calculate the theoretical VCD spectra for both the (5R, 6S) and (5S, 6R) enantiomers using density functional theory (DFT).
-
Comparison and Assignment: Compare the experimental VCD spectrum with the calculated spectra. A good match will allow for the unambiguous assignment of the absolute configuration.[13]
Logical Relationship for VCD Analysis
Caption: VCD analysis workflow.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Poor signal-to-noise ratio | Low sample concentration; solvent interference. | Increase the sample concentration; choose a solvent with minimal IR absorption in the regions of interest. |
| Mismatch between experimental and calculated spectra | Incorrect low-energy conformers used in the calculation; basis set and functional are not appropriate. | Perform a thorough conformational search; use a higher level of theory for the calculations. |
| Difficulty in interpreting complex spectra | Overlapping vibrational bands.[14] | Focus on distinct, well-resolved bands for comparison. |
References
- 1. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NMR line broadening techniques - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. iscientific.org [iscientific.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 9. hplc.today [hplc.today]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Stereochemistry of natural products from vibrational circular dichroism - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce the Cytotoxicity of Epoxyquinomicin A Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating the cytotoxicity of Epoxyquinomicin A derivatives during their experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity with this compound in our cell-based assays. Is this expected, and what are the primary strategies to reduce it?
A1: Yes, significant cytotoxicity with this compound is a known characteristic of the compound. The primary and most effective strategy to reduce its cytotoxicity is through chemical modification of its structure. Specifically, the reduction of the C-1 carbonyl group has been shown to dramatically decrease cytotoxic effects. This is evidenced by the naturally occurring derivatives, Epoxyquinomicin C and D, which are the reduced forms of Epoxyquinomicin B and A, respectively, and exhibit significantly lower to no cytotoxicity.[1]
Another promising approach is the development of derivatives that selectively target specific cellular pathways, such as the NF-κB signaling pathway. By designing molecules that are more specific for their intended target, off-target effects that contribute to general cytotoxicity can be minimized.
Q2: What are Epoxyquinomicin C and D, and how do they differ from A and B in terms of cytotoxicity?
A2: Epoxyquinomicin C and D are naturally occurring analogues of Epoxyquinomicin B and A, respectively. The key structural difference is the reduction of the ketone at the C-1 position to a hydroxyl group. This single chemical modification results in a significant reduction in cytotoxicity. Studies have shown that while Epoxyquinomicins A and B have weak to moderate antimicrobial and cytotoxic activity, Epoxyquinomicins C and D show almost no antimicrobial activity and no cytotoxicity.[1]
Q3: What is the likely mechanism behind the high cytotoxicity of this compound?
A3: The precise mechanism of cytotoxicity for this compound is not fully elucidated in the currently available literature. However, based on the activity of its derivatives, it is hypothesized that its cytotoxic effects may be linked to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial transcription factor involved in cell survival, inflammation, and immune responses.[2][3][4] Its inhibition can lead to the induction of apoptosis (programmed cell death) in cancer cells.[2] The reactive epoxide and quinone moieties in the structure of this compound are also likely contributors to its cytotoxicity through off-target alkylation and the generation of reactive oxygen species (ROS).
Q4: Are there any specific derivatives of Epoxyquinomicin that have been designed for lower cytotoxicity?
A4: Yes, researchers have synthesized derivatives of Epoxyquinomicin C with the aim of improving its therapeutic index. For example, dehydroxymethyl-epoxyquinomicin (DHMEQ) was designed as a potent NF-κB inhibitor with reduced toxicity.[2][3] This highlights a strategy of targeted modification to enhance the desired pharmacological activity while minimizing general cytotoxicity.
Troubleshooting Guides
Issue 1: High levels of non-specific cell death in cytotoxicity assays.
Problem: You are observing widespread cell death in your experiments with this compound, even at low concentrations, making it difficult to study its specific effects.
Possible Cause: The inherent high cytotoxicity of the parent compound.
Solutions:
-
Chemical Reduction: The most direct approach is to reduce the C-1 carbonyl group of this compound to a hydroxyl group, thereby converting it to Epoxyquinomicin D. This can be achieved using a mild reducing agent like sodium borohydride. This modification has been shown to significantly decrease cytotoxicity.
-
Use Less Cytotoxic Derivatives: If synthesis is not feasible, consider obtaining or synthesizing Epoxyquinomicin C or D for your experiments. These derivatives are known to be significantly less cytotoxic.[1]
-
Dose-Response Optimization: Perform a thorough dose-response study to identify a narrow concentration window where the specific effects of this compound can be observed without overwhelming cytotoxicity.
-
Shorten Exposure Time: Reduce the incubation time of the cells with the compound to minimize the cumulative toxic effects.
Issue 2: Difficulty in synthesizing less cytotoxic derivatives.
Problem: You are attempting to reduce this compound to Epoxyquinomicin D but are facing challenges with the reaction.
Possible Cause: Inappropriate reaction conditions or choice of reducing agent.
Solutions:
-
Choice of Reducing Agent: Sodium borohydride (NaBH4) is a suitable and mild reducing agent for the selective reduction of ketones in the presence of other functional groups like epoxides and amides.[5]
-
Solvent Selection: The reduction is typically carried out in a protic solvent such as methanol or ethanol at room temperature.[5]
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) to determine the optimal reaction time and prevent over-reduction or side reactions.
-
Purification: The resulting Epoxyquinomicin D will likely require purification by column chromatography to separate it from any remaining starting material and byproducts.
Data Presentation
| Compound | Structure | Key Structural Feature | Reported Cytotoxicity |
| This compound | 2-(3-chloro-2-hydroxybenzoylamino)-5-hydroxymethyl-5,6-epoxy-2-cyclohexene-1,4-dione | C-1 Carbonyl | Cytotoxic (Specific IC50 values not consistently reported in public literature) |
| Epoxyquinomicin B | 2-(2-hydroxybenzoylamino)-5-hydroxymethyl-5,6-epoxy-2-cyclohexene-1,4-dione | C-1 Carbonyl | Weakly Cytotoxic (Specific IC50 values not consistently reported in public literature) |
| Epoxyquinomicin C | 2-(2-hydroxybenzoylamino)-5-hydroxymethyl-5,6-epoxy-2-cyclohexen-1-ol-4-one | C-1 Hydroxyl | Almost no cytotoxicity[1] |
| Epoxyquinomicin D | 2-(3-chloro-2-hydroxybenzoylamino)-5-hydroxymethyl-5,6-epoxy-2-cyclohexen-1-ol-4-one | C-1 Hydroxyl | Almost no cytotoxicity[1] |
Experimental Protocols
Protocol 1: General Procedure for the Reduction of this compound to Epoxyquinomicin D
Materials:
-
This compound
-
Sodium borohydride (NaBH4)
-
Methanol (MeOH), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve this compound in anhydrous methanol in a round-bottom flask at room temperature under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add sodium borohydride (approximately 1.1 to 1.5 molar equivalents) to the stirred solution in small portions.
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexane). The reaction is typically complete within 1-2 hours.
-
Once the starting material is consumed, quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Remove the methanol under reduced pressure.
-
Partition the aqueous residue between ethyl acetate and water.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure Epoxyquinomicin D.
-
Characterize the final product by spectroscopic methods (e.g., 1H NMR, 13C NMR, and mass spectrometry) to confirm its identity and purity.
Protocol 2: Assessment of Cytotoxicity using the MTT Assay
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
This compound and its derivatives (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the Epoxyquinomicin derivatives in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: After the MTT incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Visualizations
Caption: Chemical modification to reduce cytotoxicity.
Caption: Workflow for synthesis and cytotoxicity testing.
Caption: NF-κB inhibition leading to apoptosis.
References
- 1. Epoxyquinomicins A, B, C and D, new antibiotics from Amycolatopsis. I. Taxonomy, fermentation, isolation and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The novel NF-kappaB activation inhibitor dehydroxymethyl-epoxyquinomicin suppresses anti-Thy1.1-induced glomerulonephritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NF-kappaB inhibitor dehydroxymethylepoxyquinomicin suppresses osteoclastogenesis and expression of NFATc1 in mouse arthritis without affecting expression of RANKL, osteoprotegerin or macrophage colony-stimulating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sodium Borohydride [commonorganicchemistry.com]
Validation & Comparative
A Comparative Analysis of the Antibacterial Spectrum of Epoxyquinomicin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antibacterial spectrum of Epoxyquinomicin A against selected Gram-positive bacteria, benchmarked against established antibiotics. Due to the limited publicly available data on the specific minimal inhibitory concentrations (MICs) of this compound, this guide focuses on a qualitative comparison and provides a framework for its potential evaluation.
Introduction to this compound
This compound is a member of a novel class of antibiotics, the epoxyquinomicins, isolated from Amycolatopsis sulphurea.[1] Structurally, it belongs to the quinone family of compounds.[2] While initial research has highlighted its potential anti-inflammatory and anti-arthritic properties, its antibacterial activity has been characterized as weak, primarily against Gram-positive bacteria.[1] Epoxyquinomicin B shares this weak activity, whereas Epoxyquinomicins C and D show almost no antimicrobial effect.[1]
Comparative Antibacterial Spectrum
This section compares the known antibacterial activity of this compound with that of standard-of-care antibiotics used for Gram-positive infections: Vancomycin, Linezolid, and Daptomycin. The data presented for the comparator antibiotics are sourced from various studies and represent a general overview of their potency against Staphylococcus aureus, a key Gram-positive pathogen.
Table 1: Comparison of In Vitro Activity (MIC in µg/mL) against Staphylococcus aureus
| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | General Spectrum of Activity |
| This compound | Data not available | Data not available | Weak activity against Gram-positive bacteria[1] |
| Vancomycin | 1.0 - 2.0 | 2.0 | Primarily active against Gram-positive bacteria, including MRSA.[3][4][5] |
| Linezolid | 1.0 - 2.0 | 2.0 - 4.0 | Broad activity against Gram-positive bacteria, including MRSA and VRE.[3][6][7] |
| Daptomycin | 0.25 - 0.5 | 0.5 - 1.0 | Potent activity against a wide range of Gram-positive bacteria, including MRSA.[8][9][10] |
Note: MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of tested isolates, respectively. The provided ranges for comparator antibiotics are compiled from multiple sources and can vary based on the specific strains tested.
Mechanism of Action
While the precise molecular target of this compound has not been fully elucidated, its classification as a quinone antibiotic suggests a likely mechanism of action involving the disruption of bacterial DNA replication.[11][12][13] Quinone antibiotics can interfere with essential enzymes like DNA gyrase and topoisomerase IV, which are crucial for managing DNA supercoiling during replication.[11][12][13][14][15] This interference leads to DNA damage and ultimately bacterial cell death.
Caption: Proposed mechanism of action for quinone antibiotics.
Experimental Protocols
The validation of the antibacterial spectrum of any compound relies on standardized methodologies. The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay.
Broth Microdilution Method for MIC Determination
This is a standard and widely used method to determine the quantitative susceptibility of a bacterial strain to an antimicrobial agent.[16][17]
Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Stock solutions of test antibiotics (this compound and comparators)
-
Sterile diluents (e.g., water, DMSO)
-
Incubator
Procedure:
-
Prepare Antibiotic Dilutions: A two-fold serial dilution of each antibiotic is prepared in CAMHB directly in the wells of the microtiter plate.
-
Inoculum Preparation: A suspension of the test bacterium is prepared in sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/well.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are included.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
Caption: Workflow for MIC determination by broth microdilution.
Conclusion
Current evidence indicates that this compound possesses weak antibacterial activity against Gram-positive bacteria. For it to be considered a viable antibacterial candidate, further studies are required to fully characterize its spectrum of activity and elucidate its precise mechanism of action. Direct comparative studies employing standardized MIC determination methods against a broad panel of clinical isolates are essential to benchmark its efficacy against existing antibiotics. The provided protocols and comparative data serve as a foundational guide for researchers and drug development professionals interested in the further evaluation of this novel antibiotic class.
References
- 1. Epoxyquinomicins A, B, C and D, new antibiotics from Amycolatopsis. I. Taxonomy, fermentation, isolation and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epoxyquinomicins A and B, new antibiotics from Amycolatopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of In-vitro Activities of Linezolid and Vancomycin against Staphylococcus aureus Isolated from A Tertiary Care Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decreased Vancomycin MICs among Methicillin-Resistant Staphylococcus aureus Clinical Isolates at a Chinese Tertiary Hospital over a 12-year Period - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mjima.org [mjima.org]
- 7. droracle.ai [droracle.ai]
- 8. Antimicrobial activity of daptomycin tested against Staphylococcus aureus with vancomycin MIC of 2 microg/mL isolated in the United States and European hospitals (2006-2008) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Activity of Daptomycin against Methicillin-Resistant Staphylococcus aureus, Including Heterogeneously Glycopeptide-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Daptomycin susceptibility of methicillin resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 12. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. microbiologyresearch.org [microbiologyresearch.org]
- 14. mdpi.com [mdpi.com]
- 15. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Broth microdilution - Wikipedia [en.wikipedia.org]
- 17. goldbio.com [goldbio.com]
Unveiling the In Vivo Anti-Arthritic Potential of Epoxyquinomicin A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-arthritic efficacy of Epoxyquinomicin A against established alternative treatments, namely Methotrexate and Dexamethasone. The information is compiled from preclinical studies utilizing the collagen-induced arthritis (CIA) mouse model, a standard and well-recognized model for rheumatoid arthritis research.
Comparative Efficacy: A Tabular Overview
The following tables summarize the quantitative data from key in vivo studies, offering a clear comparison of the anti-arthritic effects of this compound and its alternatives.
Table 1: Effect on Arthritic Score in Collagen-Induced Arthritis (CIA) Mice
| Treatment Group | Dosage | Administration Route | Mean Arthritic Score (Day of Peak Severity) | Percentage Reduction vs. Control |
| Control (Vehicle) | - | Intraperitoneal | ~8.5[1] | - |
| This compound | 2 mg/kg | Intraperitoneal | ~3.0[1] | ~65% |
| This compound | 4 mg/kg | Intraperitoneal | ~1.5[1] | ~82% |
| Methotrexate | 0.75 mg/kg | Intraperitoneal | 4.9 ± 0.6 | 42% |
| Dexamethasone | 1 mg/kg | Intraperitoneal | ~1.0 | ~88% |
Note: Data for this compound is estimated from graphical representations in the available literature.[1]
Table 2: Effect on Paw Swelling in Collagen-Induced Arthritis (CIA) Mice
| Treatment Group | Dosage | Administration Route | Mean Paw Thickness (mm) at Peak Severity | Percentage Reduction vs. Control |
| Control (Vehicle) | - | - | 3.5 ± 0.1 | - |
| This compound | 2-4 mg/kg | Intraperitoneal | Data not available | Data not available |
| Methotrexate | 0.75 mg/kg | Intraperitoneal | 2.8 ± 0.1 | 20% |
| Dexamethasone | 1 mg/kg | Intraperitoneal | 2.5 ± 0.1 | 29% |
Delving into the Mechanism of Action: The NF-κB Signaling Pathway
This compound and its derivatives, such as Dehydroxymethylepoxyquinomicin (DHMEQ), exert their anti-arthritic effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][3][4][5][6] NF-κB is a crucial transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules, which are central to the pathogenesis of rheumatoid arthritis.
The canonical NF-κB activation pathway is initiated by pro-inflammatory stimuli like TNF-α and IL-1β. This leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα, allowing the NF-κB dimer (typically p65/p50) to translocate to the nucleus and initiate the transcription of target genes.
This compound derivatives have been shown to selectively inhibit the nuclear translocation of the p65 and p50 subunits of NF-κB.[5] Notably, this inhibition occurs without affecting the upstream phosphorylation and degradation of IκBα, indicating a specific mechanism of action that interferes with the final step of NF-κB activation.[5]
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation of the presented data.
Collagen-Induced Arthritis (CIA) in DBA/1J Mice
-
Induction: Male DBA/1J mice, 8-10 weeks old, are immunized intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in complete Freund's adjuvant (CFA).
-
Booster: A booster injection of 100 µg of type II collagen in incomplete Freund's adjuvant (IFA) is administered 21 days after the primary immunization.
-
Disease Assessment: The onset and severity of arthritis are monitored daily or every other day starting from day 21. The severity of arthritis in each paw is graded on a scale of 0 to 4, with a maximum possible score of 16 per mouse. Paw swelling is measured using a caliper.
-
Treatment: Prophylactic treatment with this compound (intraperitoneally) is initiated on the same day as the primary immunization and continued for a specified duration. Methotrexate and Dexamethasone are administered following established protocols for this model.
Experimental Workflow
Caption: General experimental workflow for in vivo anti-arthritic studies.
Conclusion
This compound demonstrates potent in vivo anti-arthritic effects in the collagen-induced arthritis mouse model, comparable to the established corticosteroid Dexamethasone and superior to the disease-modifying anti-rheumatic drug (DMARD) Methotrexate at the tested dosages. Its unique mechanism of action, involving the specific inhibition of NF-κB nuclear translocation, distinguishes it from many existing therapies and presents a promising avenue for the development of novel anti-arthritic drugs. Further research is warranted to fully elucidate its pharmacological profile and potential for clinical application in the treatment of rheumatoid arthritis.
References
- 1. researchgate.net [researchgate.net]
- 2. NF-kappaB inhibitor dehydroxymethylepoxyquinomicin suppresses osteoclastogenesis and expression of NFATc1 in mouse arthritis without affecting expression of RANKL, osteoprotegerin or macrophage colony-stimulating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NF-κB inhibitor dehydroxymethylepoxyquinomicin suppresses osteoclastogenesis and expression of NFATc1 in mouse arthritis without affecting expression of RANKL, osteoprotegerin or macrophage colony-stimulating factor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Effect of a small molecule inhibitor of nuclear factor-κB nuclear translocation in a murine model of arthritis and cultured human synovial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of a small molecule inhibitor of nuclear factor-kappaB nuclear translocation in a murine model of arthritis and cultured human synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Epoxyquinomicin A and Kinase Inhibitors in the Context of NF-κB Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Epoxyquinomicin A and selected kinase inhibitors, focusing on their impact on the Nuclear Factor-kappa B (NF-κB) signaling pathway. While initially investigated for its anti-arthritic and antibiotic properties, this compound's mechanism of action diverges from that of typical kinase inhibitors. This comparison will elucidate these differences, supported by available experimental data, to inform research and drug development efforts targeting the NF-κB cascade.
Executive Summary
This compound and its derivatives are potent inhibitors of NF-κB activation, a key pathway in inflammation and cell survival. However, current research indicates that their mechanism does not involve direct inhibition of upstream kinases like IκB kinase (IKK). Instead, they appear to act downstream by preventing the nuclear translocation of the NF-κB complex. This contrasts with traditional kinase inhibitors such as BMS-345541, TPCA-1, and SC-514, which directly target and inhibit the catalytic activity of IKK. This guide will delve into these distinct mechanisms, presenting a clear comparison of their biochemical and cellular effects.
Data Presentation: Quantitative Comparison of Inhibitors
The following table summarizes the inhibitory concentrations (IC50) of selected IKK inhibitors. It is important to note that direct kinase inhibition data for this compound is not available in the current literature, as its mechanism of action is understood to be the inhibition of NF-κB nuclear translocation. For comparison, we have included data on a synthetic analog of curcumin, EF24, which also inhibits NF-κB nuclear translocation.
| Compound | Target Kinase | Assay Type | IC50 | Reference |
| BMS-345541 | IKK-1 (IKKα) | Cell-free | 4 µM | [1][2] |
| IKK-2 (IKKβ) | Cell-free | 0.3 µM | [1][2] | |
| IκBα phosphorylation | Cell-based (THP-1 cells) | ~4 µM | [1] | |
| TPCA-1 | IKK-2 (IKKβ) | Cell-free | 17.9 nM | [3][4] |
| IKK-1 (IKKα) | Cell-free | 400 nM | [3] | |
| TNF-α production | Cell-based (human monocytes) | 170 nM | [3] | |
| SC-514 | IKK-2 (IKKβ) | Cell-free | 3-12 µM | [5] |
| NF-κB dependent gene expression | Cell-based (RASFs) | 8-20 µM | [5] | |
| EF24 (Curcumin analog) | NF-κB nuclear translocation | Cell-based | 1.3 µM | [6] |
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and the compared kinase inhibitors lies in their point of intervention within the NF-κB signaling pathway.
This compound and its Derivatives: These compounds act downstream in the NF-κB pathway. A derivative, dehydroxymethylepoxyquinomicin (DHMEQ), has been shown to inhibit the activation of NF-κB induced by TNF-α by suppressing the nuclear translocation of the NF-κB complex.[7] This suggests a mechanism that interferes with the cellular machinery responsible for transporting NF-κB into the nucleus, rather than preventing its activation through phosphorylation.
IKK Inhibitors (BMS-345541, TPCA-1, SC-514): These are small molecule inhibitors that directly target the catalytic subunits of the IκB kinase (IKK) complex, primarily IKK-2 (IKKβ).[1][3][5] By binding to the kinase, they prevent the phosphorylation of the inhibitory protein IκBα. This prevents the subsequent ubiquitination and degradation of IκBα, thus keeping NF-κB sequestered in the cytoplasm in its inactive state.[8]
Signaling Pathway and Inhibition Mechanisms
The following diagrams illustrate the canonical NF-κB signaling pathway and the distinct points of inhibition for this compound and IKK inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are IKK inhibitors and how do they work? [synapse.patsnap.com]
- 8. What are I-kappa B kinase inhibitors and how do they work? [synapse.patsnap.com]
Epoxyquinomicin A vs. Synthetic Antibiotics: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the naturally derived antibiotic, Epoxyquinomicin A, with several classes of synthetic antibiotics. The objective is to present a clear, data-driven analysis of their antibacterial performance, mechanisms of action, and experimental evaluation protocols.
Introduction to this compound
This compound is a novel antibiotic isolated from the fermentation broth of Amycolatopsis sulphurea. It belongs to a new structural class of antibiotics and has garnered interest for its unique chemical structure. While its anti-inflammatory and anti-arthritic properties have been a primary focus of research, its antimicrobial activity has also been evaluated.
Comparative Antibacterial Efficacy
The antibacterial efficacy of an antibiotic is commonly quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium.
Data Presentation: Quantitative Comparison of MIC Values
Direct comparative studies providing specific MIC values for this compound against a wide range of bacteria are limited in publicly available literature. The primary research describes its activity against Gram-positive bacteria as "weak". For the purpose of this guide, we will compare this qualitative assessment with the quantitative data of well-established synthetic antibiotics against Staphylococcus aureus, a representative Gram-positive pathogen.
| Antibiotic | Class | Target Organism | MIC Range (µg/mL) | Source |
| This compound | Epoxyquinone | Gram-positive bacteria | Weak Activity (Specific values not reported) | |
| Vancomycin | Glycopeptide | Staphylococcus aureus | ≤2 (Susceptible) | [1][2] |
| Linezolid | Oxazolidinone | Staphylococcus aureus | ≤4 (Susceptible) | [3][4] |
| Daptomycin | Lipopeptide | Staphylococcus aureus | ≤1 (Susceptible) | [5][6] |
Note: The susceptibility breakpoints for synthetic antibiotics are defined by organizations such as the Clinical and Laboratory Standards Institute (CLSI).
Mechanism of Action
A crucial point of comparison between antibiotics is their mechanism of action—the specific biochemical pathway they disrupt in bacteria.
This compound
The precise mechanism of the antibacterial action of this compound has not been fully elucidated in the available scientific literature. Its primary reported biological activity is the inhibition of collagen-induced arthritis, suggesting a mode of action distinct from nonsteroidal anti-inflammatory drugs (NSAIDs).
Synthetic Antibiotics
Synthetic antibiotics have well-defined mechanisms of action, primarily targeting essential bacterial processes.
-
Vancomycin (Glycopeptide): Inhibits bacterial cell wall synthesis by binding to the D-Ala-D-Ala termini of peptidoglycan precursors, preventing their incorporation into the growing cell wall.
-
Linezolid (Oxazolidinone): A protein synthesis inhibitor that binds to the 50S ribosomal subunit, preventing the formation of the initiation complex essential for bacterial protein synthesis[7].
-
Daptomycin (Lipopeptide): A lipopeptide antibiotic that disrupts multiple aspects of bacterial cell membrane function, leading to ion leakage and cell death[8].
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a standardized procedure crucial for evaluating the efficacy of antibiotics. The broth microdilution method is a commonly used technique.
Protocol: Broth Microdilution Method for MIC Determination
-
Preparation of Antibiotic Solutions: A stock solution of the antibiotic is prepared and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus) is prepared to a specific cell density.
-
Inoculation: Each well of the microtiter plate containing the diluted antibiotic is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The plate is incubated under specific conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.
Visualizing Mechanisms and Workflows
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the mechanisms of action for the selected synthetic antibiotics and a general workflow for their comparison.
Caption: Mechanisms of action for selected synthetic antibiotics.
Caption: Experimental workflow for antibiotic comparison.
Conclusion
This compound represents a novel class of natural products with demonstrated biological activity. However, based on current literature, its primary strength appears to lie in its anti-inflammatory and anti-arthritic properties rather than its direct antibacterial efficacy, which is described as weak against Gram-positive bacteria. In contrast, synthetic antibiotics like Vancomycin, Linezolid, and Daptomycin exhibit potent and well-characterized antibacterial activity against a range of Gram-positive pathogens, including multidrug-resistant strains. Their established mechanisms of action provide a clear basis for their clinical use.
Further research is required to elucidate the specific antibacterial mechanism of this compound and to obtain quantitative data on its spectrum of activity. Such studies would be essential to fully assess its potential as a therapeutic agent for bacterial infections and to draw more definitive comparisons with existing synthetic antibiotics.
References
- 1. Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Emergence of Linezolid-Resistant Mutants in a Susceptible-Cell Population of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Activity of Daptomycin against Methicillin-Resistant Staphylococcus aureus, Including Heterogeneously Glycopeptide-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Daptomycin susceptibility of methicillin resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Linezolid Resistance in Methicillin-Resistant Staphylococcus aureus in Korea: High Rate of False Resistance to Linezolid by the VITEK 2 System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Daptomycin - Wikipedia [en.wikipedia.org]
A Comparative Analysis of the Anti-Cancer Potential of Epoxyquinomicin A and C
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-cancer potential of two natural antibiotics, Epoxyquinomicin A and Epoxyquinomicin C. While both belong to the same structural class and are recognized for their antineoplastic properties, significant differences in their reported activities and mechanisms of action warrant a detailed comparison. This document synthesizes the available experimental data to facilitate further research and drug development efforts.
Quantitative Data Summary
Direct comparative studies evaluating the cytotoxic effects of this compound and C on the same cancer cell lines are limited in the current literature. An early report suggested that Epoxyquinomicin C, along with Epoxyquinomicin D, exhibited almost no cytotoxicity. However, subsequent research on a derivative of Epoxyquinomicin C, dehydroxymethylepoxyquinomicin (DHMEQ), has demonstrated significant anti-cancer activity, suggesting that the parent compound may also possess such potential under specific conditions or against particular cell lines.
The following table summarizes the available data, primarily focusing on the activity of DHMEQ to infer the potential of Epoxyquinomicin C. Data for this compound remains largely unavailable.
| Compound | Cell Line | Assay | IC50 Value | Citation |
| Dehydroxymethylepoxyquinomicin (DHMEQ) (derivative of Epoxyquinomicin C) | Glioblastoma (U251) | XTT Assay (72h) | ~14 µg/mL | [1] |
| Glioblastoma (U343MG-a) | XTT Assay (72h) | ~14 µg/mL | [1] | |
| Glioblastoma (U87MG) | XTT Assay (72h) | ~14 µg/mL | [1] | |
| Glioblastoma (LN319) | XTT Assay (72h) | ~14 µg/mL | [1] | |
| Glioblastoma (T98G) | XTT Assay (72h) | >20 µg/mL | [1] | |
| Glioblastoma (U138MG) | XTT Assay (72h) | >20 µg/mL | [1] | |
| This compound | - | - | Data not available | - |
| Epoxyquinomicin C | - | - | Reported as non-cytotoxic in an initial study |
Mechanistic Insights and Signaling Pathways
Epoxyquinomicin C and the NF-κB Signaling Pathway
The primary mechanism of action attributed to the anti-cancer potential of Epoxyquinomicin C, largely inferred from studies on its derivative DHMEQ, is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][3] NF-κB is a crucial transcription factor that regulates numerous cellular processes, including inflammation, immunity, cell proliferation, and apoptosis. In many cancers, the NF-κB pathway is constitutively active, promoting cancer cell survival and proliferation.
DHMEQ has been shown to inhibit the nuclear translocation of NF-κB, thereby preventing it from activating the transcription of its target genes.[4] This inhibition leads to a reduction in the production of pro-inflammatory cytokines and anti-apoptotic proteins, ultimately promoting apoptosis in cancer cells.
Caption: NF-κB signaling pathway and the inhibitory action of Epoxyquinomicin C.
This compound
The precise mechanism of action for the anti-cancer activity of this compound has not been elucidated in the reviewed literature. Further research is required to identify the specific signaling pathways it targets and to understand how it exerts its cytotoxic effects.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the anti-cancer potential of natural compounds.
Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound and C on cancer cell lines.
Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, MCF-7, U251)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound and C stock solutions (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound and C in culture medium. Replace the medium in the wells with 100 µL of the diluted compounds. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Western Blot for Apoptosis Markers
This protocol is used to detect the induction of apoptosis by analyzing the cleavage of key apoptotic proteins.
Objective: To detect the cleavage of Caspase-3 and PARP, which are hallmarks of apoptosis.
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer. Quantify protein concentration using the BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane and add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Analyze the expression levels of pro- and cleaved forms of Caspase-3 and PARP. Use β-actin as a loading control.
Caption: General workflow for Western Blot analysis of apoptotic markers.
Conclusion and Future Directions
The comparative anti-cancer potential of this compound and C remains an area ripe for investigation. While evidence strongly suggests that Epoxyquinomicin C, likely through its ability to inhibit the NF-κB pathway, holds promise as an anti-cancer agent, the initial reports of its lack of cytotoxicity need to be systematically re-evaluated across a broader range of cancer cell lines and experimental conditions.
For this compound, a significant knowledge gap exists regarding its mechanism of action. Future research should focus on:
-
Direct Comparative Studies: Performing head-to-head comparisons of the cytotoxicity of this compound and C against a panel of cancer cell lines to determine their relative potencies.
-
Mechanistic Elucidation of this compound: Investigating the signaling pathways affected by this compound to understand its mode of anti-cancer action.
-
In Vivo Efficacy: Evaluating the anti-tumor efficacy and safety of both compounds in preclinical animal models.
A deeper understanding of the distinct and potentially overlapping mechanisms of these two related natural products will be invaluable for the development of novel and effective cancer therapeutics.
References
- 1. Inhibition of NF-κB by Dehydroxymethylepoxyquinomicin Suppresses Invasion and Synergistically Potentiates Temozolomide and γ-Radiation Cytotoxicity in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of tumor growth by NF-kappaB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer Activity of Novel NF-kappa B Inhibitor DHMEQ by Intraperitoneal Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting of nuclear factor kappaB Pathways by dehydroxymethylepoxyquinomicin, a novel inhibitor of breast carcinomas: antitumor and antiangiogenic potential in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Epoxyquinomicin A
For Immediate Implementation: This document provides essential safety and logistical guidance for all personnel handling Epoxyquinomicin A. Strict adherence to these protocols is mandatory to ensure personal safety and prevent environmental contamination.
As a novel antibiotic with potential antineoplastic properties, this compound must be handled with the utmost care, treating it as a potent cytotoxic compound. The following procedures outline the necessary personal protective equipment (PPE), operational plans for handling, and protocols for disposal.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is required to minimize exposure risk. The following table summarizes the mandatory equipment for various tasks involving this compound.
| Task | Gloves | Gown/Lab Coat | Eye Protection | Respiratory Protection |
| Weighing and Aliquoting (Dry Powder) | Double Nitrile Gloves | Disposable, fluid-resistant gown | Safety goggles and face shield | N95 or higher-rated respirator |
| Solubilizing and Diluting | Double Nitrile Gloves | Disposable, fluid-resistant gown | Safety goggles | Chemical fume hood |
| Cell Culture and In Vitro Assays | Nitrile Gloves | Lab Coat | Safety glasses | Biosafety cabinet |
| Animal Handling and Dosing | Double Nitrile Gloves | Disposable, fluid-resistant gown | Safety goggles | N95 or higher-rated respirator |
| Waste Disposal | Double Nitrile Gloves | Disposable, fluid-resistant gown | Safety goggles | N95 or higher-rated respirator |
Key Considerations for PPE Usage:
-
Gloves: Always wear double gloves when handling the pure compound or concentrated solutions.[1] Change gloves immediately if they become contaminated.
-
Gowns: Disposable, solid-front, back-closing gowns made of a low-permeability fabric are required.
-
Respiratory Protection: An N95 respirator is the minimum requirement when handling the powdered form of this compound to prevent inhalation.[2]
-
Eye Protection: Safety goggles are mandatory to protect against splashes and aerosols. A face shield should be worn in conjunction with goggles when handling the powder or during procedures with a high risk of splashing.
Operational and Disposal Plans
A clear, step-by-step workflow is critical to ensure safety at every stage of handling this compound. The following experimental workflow diagram illustrates the key stages and corresponding safety measures.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
